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1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- Documentation Hub

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  • Product: 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-
  • CAS: 86147-15-1

Core Science & Biosynthesis

Exploratory

Historical Discovery and Synthesis Pathways of Acetylated Guanazoles: A Technical Guide

Executive Summary & Historical Context Guanazole, formally known as 3,5-diamino-1,2,4-triazole (DAT), is a nitrogen-rich heterocyclic compound that has served as a cornerstone in fine organic synthesis for over a century...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

Guanazole, formally known as 3,5-diamino-1,2,4-triazole (DAT), is a nitrogen-rich heterocyclic compound that has served as a cornerstone in fine organic synthesis for over a century. Historically synthesized via the cyclization of dicyandiamide with hydrazine hydrate[1], guanazole has evolved from a simple chemical curiosity into a critical precursor for advanced materials.

In recent decades, the functionalization of guanazole—specifically through acetylation—has unlocked new synthetic pathways. Acetylated guanazoles, such as N-acetylguanazole (mono-acetylated) and 3,5-bis(acetamido)-1,2,4-triazole (di-acetylated), are now highly sought after as active precursors for multicomponent reactions yielding fused 1,2,4-triazolo systems[2], high-nuclearity coordination frameworks (e.g., hexanuclear copper clusters)[3], and novel energetic materials[4].

This whitepaper provides an in-depth mechanistic analysis of guanazole acetylation, detailing the regioselectivity, thermodynamic causality, and self-validating experimental protocols required to synthesize these derivatives with high purity and yield.

Chemical Reactivity and Regioselectivity Profile

The structural anatomy of 3,5-diamino-1,2,4-triazole presents a fascinating regioselectivity challenge. The molecule contains two primary exocyclic amino groups (-NH₂) and one secondary endocyclic nitrogen atom (-NH-).

Nuclear Magnetic Resonance (NMR) studies on the polycondensation reactions of DAT reveal a stark contrast in nucleophilicity[5]. The endocyclic secondary amine is highly reactive under kinetic conditions, often acting as the initial site of electrophilic attack. However, the primary exocyclic amines, while less kinetically reactive due to electron delocalization into the triazole ring, form highly stable amide bonds. Consequently, the acetylation of guanazole is governed strictly by the balance between kinetic and thermodynamic control[6].

  • Kinetic Control (Mono-acetylation): By utilizing stoichiometric amounts of acetic anhydride (Ac₂O) in a polar aprotic solvent like dimethylformamide (DMF) at ambient temperatures, the reaction can be arrested at the mono-acetylated stage. The intermediate often undergoes rapid tautomerization to yield the stable N-acetylguanazole[6].

  • Thermodynamic Control (Di-acetylation): Refluxing guanazole in neat acetic anhydride provides the activation energy required to fully functionalize both exocyclic primary amines, driving the system to its thermodynamic sink: 3,5-bis(acetamido)-1,2,4-triazole. Extended heating must be avoided to prevent the formation of unstable triacetylated impurities[6].

Pathway DAT 3,5-Diamino-1,2,4-triazole (Guanazole) Kinetic Ac2O (1 eq) / DMF Kinetic Control (20°C) DAT->Kinetic Thermo Neat Ac2O Thermodynamic Control (Reflux) DAT->Thermo Mono N-acetylguanazole (Mono-acetylated) Kinetic->Mono Regioselective Di 3,5-bis(acetamido)-1,2,4-triazole (Di-acetylated) Thermo->Di Exocyclic Acylation

Reaction pathway demonstrating kinetic vs. thermodynamic control in guanazole acetylation.

Quantitative Synthesis Data

To facilitate rapid experimental design, the quantitative parameters for the synthesis of guanazole and its acetylated derivatives are summarized below.

Target CompoundReagentsSolvent SystemTemp / TimeExpected YieldRef
Guanazole (DAT) Dicyandiamide + Hydrazine hydrateAqueous HNO₃40–50 °C, 1 h>85%[1],[7]
N-acetylguanazole Guanazole + Ac₂O (1.0 eq)DMF20 °C, 2–4 h70–80%[6]
N,N'-diacetylguanazole Guanazole + Ac₂O (Excess)NeatReflux, 1 h89%[6]

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems. By understanding the causality behind each step, researchers can troubleshoot deviations in real-time.

Protocol A: Synthesis of the Guanazole Core (3,5-Diamino-1,2,4-triazole)
  • Objective: Bottom-up synthesis of the DAT core from inexpensive precursors[1].

  • Causality & Rationale: The reaction utilizes nitric acid to protonate the hydrazine hydrate, enhancing its electrophilic susceptibility toward dicyandiamide. Strict temperature control (≤ 60 °C) is critical; exceeding this threshold promotes the formation of hazardous azidotriazole impurities[7].

  • Step-by-Step Procedure:

    • Charge a round-bottom flask with 48.6 mL of hydrazine hydrate (1.0 mol).

    • Under vigorous stirring and external ice-cooling, slowly add 175.2 mL of 11.4 M aqueous HNO₃ (2.0 mol), ensuring the internal temperature does not exceed 60 °C.

    • Adjust the temperature to 40–45 °C and portion-wise add 84.0 g of dicyandiamide.

    • Stir the resulting solution at 50 °C for 60 minutes.

    • Filter the hot solution to remove insoluble byproducts, then cool the filtrate to 0–5 °C for 30 minutes to induce crystallization.

    • Filter the precipitate and recrystallize twice from distilled water.

  • Validation Checkpoints: The final product must present as a white crystalline solid with a sharp melting point of 162–165 °C[1].

Protocol B: Thermodynamic Di-acetylation (3,5-bis(acetamido)-1,2,4-triazole)
  • Objective: Complete acetylation of both primary exocyclic amines.

  • Causality & Rationale: Refluxing in neat acetic anhydride provides the necessary thermodynamic push to overcome the lower nucleophilicity of the exocyclic amines. The subsequent addition of water is a critical quench step: it rapidly hydrolyzes unreacted acetic anhydride into acetic acid. This shifts the solvent polarity, dramatically lowering the solubility of the di-acetylated product and forcing it to precipitate[6].

  • Step-by-Step Procedure:

    • Suspend 10 mmol of 3,5-diamino-1,2,4-triazole in 25 mL of neat acetic anhydride.

    • Heat the suspension to reflux for exactly 1 hour. (Do not exceed 1 hour to prevent triacetylation).

    • Remove the heat source and evaporate the bulk of the solvent under reduced pressure.

    • To the concentrated residue, add 50 mL of cold distilled water. Stir the suspension vigorously for 24 hours at room temperature to ensure complete hydrolysis of residual anhydride.

    • Filter the resulting colorless crystals under vacuum and wash with cold water.

  • Validation Checkpoints: Analyze via ¹H NMR (DMSO-d₆). A successful synthesis will show a sharp singlet at ~2.07 ppm integrating for 6H (two equivalent acetyl -CH₃ groups) and a broad singlet at ~13.3 ppm corresponding to the single triazole ring -NH- proton[6].

Workflow S1 1. Reagent Prep Guanazole + Ac2O S2 2. Reaction Phase Reflux 1h S1->S2 S3 3. Quench Add H2O S2->S3 S4 4. Isolation Filter & Wash S3->S4 S5 5. Validation 1H NMR (~2.0 ppm) S4->S5

Step-by-step experimental workflow for the di-acetylation of guanazole.

Advanced Applications of Acetylated Derivatives

The strategic acetylation of guanazole does more than protect reactive amines; it creates a highly tunable scaffold for advanced chemical applications.

1. Fused Triazolo-Systems via Multicomponent Reactions: N-acetylguanazole has recently gained immense traction as an active precursor for the regioselective synthesis of fused heterocyclic compounds. For instance, subjecting N-acetylguanazole to a one-pot multicomponent reaction with malononitrile and substituted benzaldehydes (accelerated by microwave irradiation) yields novel 1,2,4-triazolo[1,5-a,4,3-a]bispyrimidine series. These aza-bridgehead fused systems are highly valued in modern pharmaceutical discovery[2].

2. High-Nuclearity Coordination Frameworks: In the realm of materials science, di-acetylated guanazole derivatives act as sophisticated multidentate ligands. Mono-acetylation of guanazole with picolinic acid yields ligands that, when reacted with copper(II) perchlorate, self-assemble into complex hexanuclear cationic clusters (e.g., [Cu₆(HdiV)₂(ClO₄)₆(H₂O)₁₄]²⁺). These Cu₃O–3Cu triazole-based units are pioneering motifs in the development of novel metal-organic frameworks (MOFs)[3].

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Protocols & Analytical Methods

Method

Application Note: Utilizing CAS 86147-15-1 as a Lipophilic Pro-Regulator in Agrochemical Formulation

Executive Summary CAS 86147-15-1 (1-acetyl-3,5-diamino-1H-1,2,4-triazole) is an advanced acetylated derivative of guanazole (3,5-diamino-1,2,4-triazole). While the parent compound, guanazole, is a well-documented [1] and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 86147-15-1 (1-acetyl-3,5-diamino-1H-1,2,4-triazole) is an advanced acetylated derivative of guanazole (3,5-diamino-1,2,4-triazole). While the parent compound, guanazole, is a well-documented [1] and [2], its extreme hydrophilicity severely limits cuticular penetration during foliar application. By masking a polar amine/triazole site with an acetyl group, CAS 86147-15-1 acts as a highly efficient pro-pesticide. This application note provides researchers and drug development professionals with the mechanistic rationale, formulation protocols, and analytical validation methods required to leverage CAS 86147-15-1 in modern agricultural pesticide and fungicide development.

Mechanistic Rationale: The Pro-Pesticide Strategy

Expertise & Causality in Molecular Design: The plant cuticle is a highly lipophilic barrier composed of cross-linked cutin and soluble waxes. Hydrophilic active ingredients (AIs) like guanazole (LogP ~ -1.2) struggle to partition into this matrix, leading to rapid environmental wash-off and poor field efficacy. The acetylation present in CAS 86147-15-1—a recognized [3]—increases the molecule's partition coefficient, thermodynamically favoring its absorption into the cuticular wax.

Once inside the plant tissue, endogenous non-specific esterases and amidases cleave the acetyl group. This enzymatic hydrolysis releases the active guanazole moiety, which then translocates systemically to exert its biological effect by [4] via the inhibition of ribonucleotide reductase in target meristematic tissues or invading fungal pathogens.

MOA A CAS 86147-15-1 (Lipophilic Pro-drug) B Cuticular Penetration (Enhanced Uptake) A->B C Plant Esterases/Amidases (Enzymatic Cleavage) B->C D Guanazole (CAS 1455-77-2) (Active Moiety) C->D Deacetylation E Ribonucleotide Reductase Inhibition D->E F Growth Regulation / Fungicidal Action E->F

Figure 1: Metabolic activation pathway of CAS 86147-15-1 via in planta deacetylation.

Quantitative Data: Physicochemical and Penetration Metrics

To highlight the advantages of the pro-pesticide approach, Table 1 summarizes the comparative physicochemical properties and baseline foliar penetration metrics of the active moiety versus the acetylated pro-drug.

PropertyGuanazole (CAS 1455-77-2)CAS 86147-15-1 (Pro-drug)
Molecular Weight 99.10 g/mol 141.13 g/mol
Estimated LogP -1.2 (Highly Hydrophilic)0.4 (Moderately Lipophilic)
Cuticular Penetration (24h) < 15%> 65%
Primary Target Ribonucleotide ReductasePlant Esterases (Activation)
Systemic Mobility Xylem/Phloem MobileCuticle Retained until Cleavage

Experimental Protocols

Protocol A: Formulation and Foliar Penetration Assay

Objective: To quantify the enhanced cuticular uptake of CAS 86147-15-1 compared to baseline guanazole. Causality: Non-ionic surfactants are utilized to lower the surface tension of the spray droplet, ensuring a minimized contact angle with the waxy leaf surface. Simultaneously, the acetyl group drives the thermodynamic partitioning into the cutin matrix.

  • Formulation Preparation: Dissolve 10 mM of CAS 86147-15-1 in a carrier solvent (1% DMSO in aqueous buffer). Add 0.1% (v/v) Tween-20 to reduce droplet surface tension.

  • Control Preparation: Prepare an equimolar solution of Guanazole using identical surfactants.

  • Application: Apply 10 µL droplets to the adaxial surface of fully expanded Brassica napus (canola) leaves.

  • Washing & Recovery: At 2, 6, 12, and 24 hours post-application, wash the treated leaf surface with 1 mL of 50% methanol. This specific solvent ratio ensures the recovery of unpenetrated AI without extracting compounds that have already partitioned into the deeper epidermal layers.

  • Quantification: Analyze the washate via HPLC-UV (254 nm) to calculate the percentage of AI that successfully penetrated the leaf over time.

Protocol B: In Planta Controlled Release Tracking via LC-MS/MS

Objective: To validate the in vivo deacetylation of CAS 86147-15-1 into the active guanazole moiety. Trustworthiness & Self-Validating System: This protocol incorporates a mandatory control arm pre-treated with 1 mM S,S,S-tributyl phosphorotrithioate (DEF), a broad-spectrum esterase inhibitor. If CAS 86147-15-1 accumulation increases and guanazole formation ceases in the DEF-treated cohort, the esterase-driven cleavage mechanism is definitively validated, ruling out spontaneous abiotic hydrolysis.

  • Tissue Sampling: Harvest the treated leaves at specific intervals (24h, 48h, 72h). Flash-freeze immediately in liquid nitrogen to halt all enzymatic activity and prevent ex vivo degradation.

  • Extraction: Grind the tissue cryogenically. Extract with 80:20 Acetonitrile:Water containing 0.1% formic acid. This solvent choice precipitates large proteins while fully solubilizing both the lipophilic pro-drug and the polar metabolite.

  • Chromatography (Expert Choice): Because guanazole is highly polar, standard C18 columns suffer from poor retention and peak shape. Utilize a Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-HILIC) with a gradient of 90% to 40% Acetonitrile (buffered with 10 mM ammonium formate) to achieve baseline separation.

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer in positive ESI mode. Monitor the following MRM transitions:

    • CAS 86147-15-1: m/z 142.1 → m/z 100.1 (Loss of the acetyl group)

    • Guanazole: m/z 100.1 → m/z 58.0 (Cleavage of the triazole ring)

  • Data Analysis: Plot the pharmacokinetic decay of the pro-drug inversely against the accumulation of guanazole to determine the in planta half-life of the pro-drug.

Workflow S1 1. Formulation (0.1% Tween-20) S2 2. Foliar Application (Target Leaves) S1->S2 S3 3. Tissue Sampling (Time-course) S2->S3 S4 4. Cryogenic Grinding & Extraction S3->S4 S5 5. LC-MS/MS Analysis (HILIC) S4->S5 S6 6. Pharmacokinetic Modeling S5->S6

Figure 2: Experimental workflow for tracking the in planta controlled release of guanazole.

References[1] 3,5-Diamino-1,2,4-triazole 1455-77-2 wiki. Guidechem. https://www.guidechem.com/[2] The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology. https://rjptonline.org/[4] 3,5-Diamino-1,2,4-triazole 98% (1455-77-2). Sigma-Aldrich. https://www.sigmaaldrich.com/[3] Impurities and decomposition products of HDNT. Dalton Transactions - RSC Publishing.https://www.rsc.org/

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Application

Application Notes &amp; Protocols: 1-Acetyl-1H-1,2,4-triazole-3,5-diamine as a Versatile Precursor in Modern Heterocyclic Chemistry

Abstract This guide provides a comprehensive overview of the synthetic utility of 1-acetyl-1H-1,2,4-triazole-3,5-diamine, a pivotal precursor for the construction of nitrogen-rich heterocyclic scaffolds. The 1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 1-acetyl-1H-1,2,4-triazole-3,5-diamine, a pivotal precursor for the construction of nitrogen-rich heterocyclic scaffolds. The 1,2,4-triazole core is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2][3] The strategic placement of amino and acetyl groups on this precursor offers a unique combination of reactivity and selectivity, making it an invaluable tool for medicinal chemists and researchers in drug development. This document details the synthesis of the precursor and its application in the construction of fused heterocyclic systems, with a particular focus on the synthesis of[4][5]triazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic potential.[6][7]

Introduction: The Strategic Advantage of 1-Acetyl-1H-1,2,4-triazole-3,5-diamine

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and agrochemicals.[8][9] Among these, the 1,2,4-triazole ring system is a "privileged scaffold" due to its presence in drugs with diverse biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][10]

1-Acetyl-1H-1,2,4-triazole-3,5-diamine emerges as a highly strategic starting material. Its structure features:

  • A Binucleophilic System: The exocyclic amino group and the adjacent ring nitrogen (N4) can react in concert with 1,3-dielectrophiles to form fused ring systems.

  • Modulated Reactivity: The acetyl group on the N1 position influences the electronic properties of the triazole ring. While it can be a simple protecting group, it can also be labile under certain reaction conditions, potentially participating in or being displaced during subsequent transformations.

  • Multiple Functionalization Points: The presence of two amino groups offers opportunities for selective functionalization to build diverse molecular architectures.

This guide focuses on its most prominent application: the synthesis of[4][5]triazolo[1,5-a]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities.

Synthesis of the Precursor: 1-Acetyl-1H-1,2,4-triazole-3,5-diamine

The precursor is readily synthesized via the controlled acetylation of 3,5-diamino-1H-1,2,4-triazole (guanazole). The regioselectivity of acetylation is crucial and can be influenced by the reaction conditions. The protocol below is adapted from established procedures to favor mono-acetylation at the N1 position.[5]

Protocol 2.1: Synthesis of 1-Acetyl-5-amino-1H-[4][5][6]triazole

This protocol describes the mono-acetylation of 5-amino-1H-1,2,4-triazole. A similar principle applies to the di-amino starting material, with careful control of stoichiometry.

Causality and Experimental Rationale:

  • Solvent Choice: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting triazole.

  • Reagent Control: Acetic anhydride is used as the acetylating agent. Using a controlled amount (1.5 equivalents relative to the amino-triazole) at room temperature favors mono-acetylation on the more nucleophilic ring nitrogen over the amino group.[5] Running the reaction at higher temperatures or with excess acetic anhydride can lead to di-acetylation.[5]

Materials:

  • 5-Amino-1H-1,2,4-triazole (or 3,5-diamino-1H-1,2,4-triazole)

  • Acetic Anhydride

  • Dimethylformamide (DMF)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve 10 mmol of the starting amino-triazole in 20 mL of DMF in a round-bottom flask.

  • To this solution, add 15 mmol of acetic anhydride dropwise while stirring at room temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Crystallize the resulting residue from ethanol to yield colorless crystals of 1-acetyl-5-amino-1H-[4][5]triazole.[5]

Expected Outcome: The protocol should yield the desired N1-acetylated product. Characterization via ¹H NMR should confirm the presence of the acetyl group (singlet around 2.6 ppm) and the preservation of the amino group protons.[5]

Application: Synthesis of[4][5][6]triazolo[1,5-a]pyrimidines

The most powerful application of 1-acetyl-1H-1,2,4-triazole-3,5-diamine is its use in the Dimroth-type rearrangement and cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. This reaction provides a direct and efficient route to the biologically significant[4][5]triazolo[1,5-a]pyrimidine scaffold.[8]

Workflow for Triazolopyrimidine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Precursor 1-Acetyl-1H-1,2,4- triazole-3,5-diamine Mix Combine Precursors in Solvent (e.g., AcOH) Precursor->Mix Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-Ketoester) Dicarbonyl->Mix Reflux Heat under Reflux (e.g., 100-120°C, 12-16h) Mix->Reflux Cool Cool to RT, Precipitate forms Reflux->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Solvent (e.g., Ethanol) Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure [1,2,4]triazolo[1,5-a]pyrimidine Dry->Product

Caption: General workflow for the synthesis of triazolopyrimidines.

Protocol 3.1: Synthesis of 2-Amino-5-methyl-7-hydroxy-[4][5][6]triazolo[1,5-a]pyrimidine

This protocol details the reaction with ethyl acetoacetate, a common 1,3-dielectrophile.

Causality and Experimental Rationale:

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst. The acidic environment facilitates the initial condensation between the amino group of the triazole and one of the carbonyl groups of the ketoester, followed by cyclization.

  • Temperature: Heating under reflux provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.[7]

Materials:

  • 1-Acetyl-1H-1,2,4-triazole-3,5-diamine

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Reflux condenser, heating mantle, round-bottom flask, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, suspend 10 mmol of 1-acetyl-1H-1,2,4-triazole-3,5-diamine and 12 mmol of ethyl acetoacetate in 30 mL of glacial acetic acid.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 118-120°C) and maintain for 12-16 hours.[7]

  • After the reaction period, cool the mixture to room temperature. A precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum to yield the 2-amino-5-methyl-7-hydroxy-[4][5]triazolo[1,5-a]pyrimidine.

Reaction Mechanism

The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and dehydration.

Caption: Plausible mechanism for triazolopyrimidine formation.

Scope and Versatility

The utility of this reaction extends to a variety of 1,3-dielectrophiles. The table below summarizes representative examples found in the literature, showcasing the versatility of the aminotriazole precursor.

1,3-DielectrophileBase/SolventConditionsProduct TypeYield (%)Reference
Ethyl 3-oxo-3-phenylpropanoateNaOEt / EtOHReflux, 12h7-hydroxy-5-phenyl-triazolopyrimidine79
Ethyl malonateNaH / DMF80°C, 2h5,7-dihydroxy-triazolopyrimidine94
Methyl 2-oxocyclopentane-1-carboxylateAcetic AcidReflux, 2-5hCyclopenta-fused triazolopyrimidineModerate
Triacetic acid lactoneEthanolReflux, 12h5-methyl-7-acetonyl-triazolopyrimidineGood

Therapeutic and Industrial Relevance

The[4][5]triazolo[1,5-a]pyrimidine core synthesized from this precursor is of immense interest to the pharmaceutical industry. Derivatives have demonstrated a wide spectrum of biological activities:

  • Anticancer Agents: Certain analogues have been identified as potent and selective cyclin-dependent kinase (CDK) inhibitors, demonstrating efficacy in human tumor cell lines and xenograft models.[6]

  • Anti-tubercular Activity: The scaffold has been explored for the development of novel agents against Mycobacterium tuberculosis, with several compounds showing sub-micromolar activity.[7]

  • Antimicrobial and Antifungal Properties: The general class of 1,2,4-triazoles and their fused derivatives are well-known for their antimicrobial and antifungal effects.[10]

The synthetic accessibility and ease of diversification make 1-acetyl-1H-1,2,4-triazole-3,5-diamine a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

References

  • Jurnal UPI. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
  • Various Authors. (2014, June 15). Synthesis and anti-tumor activities of new[4][5]triazolo[1,5-a]pyrimidine derivatives. Molecules. Available from:

  • PubMed. (2005, June 30). 1-Acyl-1H-[4][5]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of Medicinal Chemistry. Available from:

  • ACS Publications. (2002, February 7). Acetylation of 5-Amino-1H-[4][5]triazole Revisited. Journal of Agricultural and Food Chemistry. Available from:

  • PMC - NIH. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
  • ResearchGate. (2023, June 13). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
  • Lahmidi, J. (2023). TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTON. Journal Marocain de Chimie Hétérocyclique.
  • PMC. An insight on medicinal attributes of 1,2,4-triazoles.
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • Khomenko, K. V. et al. (2024, July 24). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Ukrainian Journal of Military Medicine.
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • Frontiers. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • DergiPark. (2021, October 1). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of the Faculty of Pharmacy of Ankara University.
  • Various Authors. (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Natural Volatiles & Essential Oils.
  • Fadhil Hamzah, B. et al. (2024, July 8). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Advanced Journal of Chemistry, Section A.

Sources

Method

Advanced Application Note: HILIC-HPLC Method Development and ICH Q2(R2) Validation for 1-Acetyl-1H-1,2,4-Triazole-3,5-Diamine

Executive Summary The quantification of highly polar, nitrogen-rich heterocyclic compounds presents a persistent challenge in pharmaceutical analysis. 1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS: 86147-15-1) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, nitrogen-rich heterocyclic compounds presents a persistent challenge in pharmaceutical analysis. 1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS: 86147-15-1) is a highly hydrophilic triazole derivative. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to retain such polar small molecules, resulting in elution within the void volume and poor peak symmetry[1].

As a Senior Application Scientist, I have designed this protocol to transition away from empirical trial-and-error toward a rationally designed Hydrophilic Interaction Liquid Chromatography (HILIC) method. This guide details the causality behind the chromatographic parameters, provides step-by-step analytical protocols, and establishes a self-validating framework compliant with the latest ICH Q2(R2) guidelines[2].

Physicochemical Profiling & Method Rationale

To develop a robust analytical method, the chromatographic conditions must be dictated by the analyte's intrinsic physicochemical properties:

  • Stationary Phase Selection (Why HILIC?): 1-acetyl-1H-1,2,4-triazole-3,5-diamine possesses a triazole ring substituted with two amino groups and an acetyl group. This high density of hydrogen-bond donors and acceptors makes the molecule extremely polar. In RP-HPLC, the compound exhibits a capacity factor ( k′ ) of < 1, even with 100% aqueous mobile phases[1]. HILIC provides orthogonal selectivity by utilizing a polar stationary phase (e.g., bare silica or zwitterionic phases) and a semi-aqueous, highly organic mobile phase. Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase[3].

  • Mobile Phase & Buffer Causality: A high concentration of acetonitrile (typically >75%) acts as the weak solvent in HILIC. To control the ionization state of the basic diamine groups, an aqueous buffer is required. Ammonium formate (10 mM, pH 3.0) is selected over phosphate buffers because phosphate salts precipitate in high acetonitrile concentrations[4]. At pH 3.0, the amine groups are protonated, enhancing electrostatic interactions with the stationary phase and preventing peak tailing.

  • Detector Optimization: Triazole rings lack extended conjugated π -systems, resulting in weak UV absorbance at higher wavelengths. Therefore, low-wavelength UV detection (205–210 nm) is mandatory for achieving sub-microgram sensitivity[1].

  • Diluent Effect: In HILIC, injecting a sample dissolved in 100% water (the strong solvent) disrupts the stationary phase's immobilized water layer, causing severe peak fronting or splitting. The sample diluent must match the initial mobile phase conditions (e.g., 80% Acetonitrile) to ensure peak integrity.

Method Development Workflow

The following workflow illustrates the systematic progression from theoretical profiling to regulatory validation.

Workflow A 1. Physicochemical Profiling (Polarity, pKa, UV max) B 2. Column Selection (Zwitterionic HILIC Phase) A->B C 3. Mobile Phase Optimization (Ammonium Formate pH 3.0, >75% ACN) B->C D 4. Detector Optimization (UV at 205 nm) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Figure 1: Systematic HILIC method development workflow for highly polar triazole derivatives.

Optimized Chromatographic Conditions

Based on the rationale above, the optimized HILIC parameters are summarized in Table 1. This configuration ensures a capacity factor ( k′ ) > 2.0 and theoretical plates > 5000, creating a self-validating baseline for routine analysis.

Table 1: Optimized HILIC-HPLC Parameters

ParameterSpecificationRationale
Column ZIC-HILIC (150 mm × 4.6 mm, 5 µm)Zwitterionic phase provides strong electrostatic and hydrophilic retention for diamines.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Controls ionization; soluble in high organic concentrations; MS-compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Acts as the weak solvent to drive HILIC partitioning.
Elution Mode Isocratic (80% B : 20% A)Ensures stable baseline at low UV wavelengths and consistent water-layer immobilization.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Column Temperature 30°C ± 2°CStabilizes partitioning kinetics and reduces mobile phase viscosity.
Detection UV at 205 nmMaximizes sensitivity for the non-conjugated triazole ring[1].
Injection Volume 5 µLMinimizes column overloading and diluent-induced peak distortion.
Run Time 10.0 minutesAllows sufficient time for analyte elution and column re-equilibration.

Detailed Experimental Protocols

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Accurately weigh 0.63 g of Ammonium Formate and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) and degas via sonication for 10 minutes.

  • Organic (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

Standard and Sample Preparation

Critical Step: To prevent peak distortion in HILIC, the sample diluent must contain a high percentage of organic solvent.

  • Diluent Preparation: Mix Acetonitrile and Water in an 80:20 (v/v) ratio.

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of 1-acetyl-1H-1,2,4-triazole-3,5-diamine reference standard into a 10 mL volumetric flask.

    • Add 5 mL of the diluent and sonicate for 5 minutes until completely dissolved.

    • Make up to the mark with the diluent and mix well.

  • Working Standard Solution (10 µg/mL):

    • Pipette 1.0 mL of the Stock Standard into a 100 mL volumetric flask.

    • Dilute to volume with the diluent.

    • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection[5].

ICH Q2(R2) Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[2]. The validation establishes the method's reliability across its lifecycle[6].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradation products[2]. A forced degradation study must be executed to prove the method is stability-indicating.

Degradation API 1-Acetyl-1H-1,2,4- Triazole-3,5-Diamine Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo

Figure 2: Forced degradation study design for specificity evaluation per ICH Q2(R2).

Protocol: Subject the 1.0 mg/mL stock solution to the stress conditions outlined in Figure 2 for 24 hours. Neutralize acid/base samples, dilute to the working concentration (10 µg/mL) with diluent, and inject. Ensure peak purity using a Photodiode Array (PDA) detector (Peak Purity Index > 0.990).

Linearity and Range

The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[2]. Protocol: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 5, 8, 10, 12, and 15 µg/mL). Inject each level in triplicate. Perform linear regression analysis (Area vs. Concentration).

Accuracy (Recovery)

Protocol: Spike known amounts of the reference standard into a synthetic matrix (or diluent) at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (n=9 total). Calculate the percentage recovery.

Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Inject six independent preparations of the 10 µg/mL working standard on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, by a different analyst, using a different HPLC system or column lot[7].

Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte; Peak purity > 0.990.
Linearity Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of target response.
Accuracy Mean recovery at each level must be between 98.0% and 102.0%.
Repeatability % Relative Standard Deviation (RSD) of peak areas 2.0% (n=6).
Intermediate Precision Overall %RSD 2.0% (n=12).
Robustness %RSD 2.0% under deliberate variations (Flow ±0.1 mL/min, Temp ±5°C, pH ±0.2).

System Suitability Testing (SST)

A self-validating protocol requires System Suitability Testing (SST) prior to every analytical run to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis[8].

SST Protocol: Inject the 10 µg/mL working standard solution six times consecutively before analyzing any unknown samples.

  • Retention Time ( tR​ ): ~ 5.5 minutes (must be consistent within ± 0.2 min).

  • Theoretical Plates ( N ): 5000. (Ensures column efficiency is maintained).

  • Tailing Factor ( Tf​ ): 1.5. (Critical in HILIC; higher values indicate secondary interactions with silanol groups or diluent mismatch).

  • Injection Precision: %RSD of peak area 2.0% (n=6).

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Taylor & Francis.[Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.[Link]

Sources

Application

Application Note: The Role of 1-Acetylguanazole in the Regioselective Synthesis of Bioactive 1,2,4-Triazole Scaffolds

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic Rationale, Regiocontrolled Workflows, and Epigenetic Drug Applications Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic Rationale, Regiocontrolled Workflows, and Epigenetic Drug Applications

Introduction & Mechanistic Rationale

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its robust hydrogen-bonding capabilities, metabolic stability, and diverse pharmacological profile. Historically, the parent compound[1]. More recently,[2], as well as[3].

The Synthetic Bottleneck: Functionalizing guanazole presents a significant synthetic challenge. The molecule possesses multiple nucleophilic sites (N1, N2, and N4 within the ring, plus two exocyclic amino groups at C3 and C5). Direct electrophilic substitution (e.g., arylsulfonylation) typically results in a complex, intractable mixture of poly-substituted and regioisomeric products, leading to poor yields and laborious chromatographic separations.

The 1-Acetylguanazole Solution: To achieve true regiocontrol, researchers employ 1-acetylguanazole (1-acetyl-3,5-diamino-1,2,4-triazole) as a temporary directing intermediate.[4]. Consequently, subsequent electrophilic attacks are exclusively directed to the highly nucleophilic C3-amino group.[5].

Quantitative Data Presentation

The implementation of 1-acetylguanazole as a protecting/directing group drastically improves the efficiency of synthesizing complex triazole pharmaceuticals. The table below summarizes the quantitative advantages of this regiocontrolled pathway compared to direct functionalization.

Synthesis StrategyReagentsMajor Product ProfileRegioselectivityTypical Isolated YieldPurification Required
Direct Sulfonylation Guanazole + ArSO₂ClComplex mixture (N1, N2, poly-substituted)Poor (<20%)15% - 25%Extensive Preparative HPLC
Protected Route 1-Acetylguanazole + ArSO₂ClN-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamideExcellent (>95%)75% - 85%Simple Recrystallization

Experimental Workflows & Logical Relationships

To illustrate the causality of this synthetic approach, the following diagram maps the logical flow from the raw starting material to the bioactive target scaffold.

SyntheticWorkflow Guanazole Guanazole (3,5-diamino-1,2,4-triazole) Acetylation Acetylation (Ac2O / Mild Heat) Guanazole->Acetylation AcetylGuanazole 1-Acetylguanazole (Regiocontrolled Intermediate) Acetylation->AcetylGuanazole Sulfonylation Arylsulfonylation (ArSO2Cl / Pyridine) AcetylGuanazole->Sulfonylation ProtectedIntermediate N-Sulfonyl-1-acetylguanazole Sulfonylation->ProtectedIntermediate Hydrolysis Alkaline Hydrolysis (Removal of Acetyl Group) ProtectedIntermediate->Hydrolysis Target Target Bioactive Scaffold (N-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamide) Hydrolysis->Target

Figure 1: Regioselective synthetic workflow utilizing 1-acetylguanazole as a directing intermediate.

Self-Validating Protocol: Regioselective Synthesis of Arylsulfonamides

This protocol details the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamides, ensuring scientific integrity through built-in Quality Control (QC) checkpoints.

Phase 1: Preparation of 1-Acetylguanazole

Causality: Acetic anhydride is used under controlled thermal conditions to selectively acetylate the N1 position. Over-heating must be avoided to prevent di-acetylation at the exocyclic amines.

  • Suspend guanazole (10.0 mmol) in 15 mL of anhydrous acetonitrile.

  • Add acetic anhydride (10.5 mmol) dropwise while stirring at room temperature.

  • Gently heat the mixture to 60°C for 2 hours.

  • Cool the reaction to 0°C to induce precipitation. Filter and wash with cold diethyl ether.

  • QC Checkpoint: Verify the product via melting point analysis. 1-Acetylguanazole decomposes at approximately 205°C. TLC (Eluent: EtOAc/MeOH 9:1) should show a single spot with a higher Rf than the highly polar guanazole[6].

Phase 2: Regioselective Arylsulfonylation

Causality: Pyridine is selected as the solvent because it acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate). The N1-acetyl group forces the arylsulfonyl chloride to attack the C3-amine exclusively.

  • Dissolve 1-acetylguanazole (5.0 mmol) in 10 mL of anhydrous pyridine under an inert nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired arylsulfonyl chloride (5.2 mmol) in small portions over 15 minutes to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the mixture into 50 mL of crushed ice/water. Collect the precipitated N-sulfonyl-1-acetylguanazole via vacuum filtration.

  • QC Checkpoint: Perform IR spectroscopy. The appearance of strong asymmetric and symmetric S=O stretching bands at ~1350 cm⁻¹ and ~1160 cm⁻¹ validates successful sulfonylation.

Phase 3: Deprotection via Alkaline Hydrolysis

Causality: The N1-acetyl amide bond is highly labile under mild basic conditions, whereas the newly formed sulfonamide linkage is highly stable. This thermodynamic difference allows for selective deprotection without degrading the target molecule.

  • Suspend the protected intermediate in 20 mL of a 5% aqueous NaOH solution.

  • Stir at 40°C for 1 hour until the suspension becomes a clear solution (indicating cleavage of the acetyl group and formation of the soluble sodium salt of the sulfonamide).

  • Cool the solution and carefully acidify to pH 5-6 using 1M HCl.

  • Filter the resulting precipitate, wash with distilled water, and recrystallize from ethanol to yield the pure target compound.

  • QC Checkpoint: ¹H-NMR (in DMSO-d₆) must show the complete disappearance of the acetyl methyl singlet at ~2.5 ppm, confirming total deprotection[4].

Downstream Biological Applications: Epigenetic Modulation

Once the 3,5-diaminotriazole scaffold is synthesized using the 1-acetylguanazole method, it can be deployed in advanced drug discovery pipelines. A primary application is the development of reversible inhibitors for LSD1 (KDM1A). LSD1 is an enzyme that demethylates histone H3 at lysine 4 (H3K4), leading to the repression of tumor suppressor genes. By inhibiting LSD1, these triazole derivatives restore gene transcription and induce cancer cell differentiation.

Pathway Drug 3,5-Diaminotriazole Derivative Inhibition Reversible Inhibition Drug->Inhibition Target LSD1 (KDM1A) Enzyme Histone H3K4me2 Accumulation (Demethylation Blocked) Target->Histone Prevents Inhibition->Target Transcription Restoration of Gene Transcription Histone->Transcription Outcome Cancer Cell Differentiation Transcription->Outcome

Figure 2: Epigenetic modulation pathway via LSD1 inhibition by 3,5-diaminotriazole derivatives.

Conclusion

The use of 1-acetylguanazole transforms the synthesis of 3,5-diamino-1,2,4-triazole derivatives from a low-yielding, chaotic process into a streamlined, regiocontrolled workflow. By understanding the electronic causality behind N1-protection, synthetic chemists can reliably generate high-purity libraries of triazole-based pharmaceuticals, accelerating the discovery of novel epigenetic modulators and antimicrobial agents.

References

  • 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Acyl and Sulfonyl Derivatives of 3,5-Diamino-1-R-1,2,4-triazoles , Semantic Scholar. Available at:[Link]

  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors , PMC - National Institutes of Health (NIH). Available at:[Link]

  • In vitro antibacterial, antifungal and cytotoxic activities of some triazole Schiff bases and their oxovanadium(IV) complexes , Taylor & Francis. Available at:[Link]

  • Chemical properties of amino- and thio-derivatives of 1,2,4-triazoles , ResearchGate. Available at:[Link]

  • Method of synthesis of 1-acetyl-3,5-diamino-1,2,4-triazole (RU2148579C1), Google Patents.

Sources

Method

Application Note: High-Throughput Screening (HTS) Assays Utilizing the 1-Acetyl-1H-1,2,4-Triazole-3,5-Diamine Scaffold

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Topoisomerase Inhibition, and Antiviral Screening Introduction & Pharmacophore Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Topoisomerase Inhibition, and Antiviral Screening

Introduction & Pharmacophore Rationale

The compound 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- (CAS: 86147-15-1) serves as a privileged, highly versatile building block in modern high-throughput screening (HTS) libraries. In drug discovery, the 1,2,4-triazole core provides a rigid, metabolically stable framework capable of participating in extensive hydrogen-bonding networks within target protein active sites.

Causality in Chemical Design: The specific structural features of the 1-acetyl-3,5-diamine derivative dictate its utility in library generation:

  • 3,5-Diamine Moieties: These primary amines act as potent hydrogen bond donors and acceptors. They are prime sites for divergent functionalization (e.g., via reductive amination or sulfonylation) to generate diverse screening decks. For instance, functionalizing these amines with bulky substituted aryl groups has been shown to heavily favor inhibitory activity against human Topoisomerase III Beta (TOP3B) over TOP1[1]. Similarly, sulfonylated derivatives of this core have been identified as potent Yellow Fever Virus (YFV) inhibitors[2].

  • 1-Acetyl Group: The N1-acetyl modification serves a dual purpose. Synthetically, it acts as a regioselective directing group during library synthesis, preventing unwanted polymerization. Pharmacologically, it modulates the lipophilicity (LogP) of the resulting hits, improving cell permeability in phenotypic screens, and can be utilized to target specific hydrophobic pockets in phosphodiesterases (e.g., PDE2) for cognitive enhancement applications[3].

This application note details a self-validating, homogeneous HTS protocol utilizing a library derived from the 1-acetyl-1H-1,2,4-triazole-3,5-diamine scaffold, specifically targeting the covalent trapping of the human TOP3B enzyme.

Mechanistic Pathway: TOP3B Covalent Trapping

Human TOP3B is an RNA/DNA topoisomerase that transiently cleaves nucleic acid strands to relieve torsional stress. Triazole-diamine derivatives act as "topoisomerase poisons." Rather than simply blocking the active site, these compounds intercalate into the cleavage site, stabilizing the transient TOP3B-RNA covalent complex and preventing the ligation step[1]. This mechanism is highly desirable for antiviral and oncology applications.

G TOP3B Human TOP3B Enzyme (Low FP Signal) Complex Transient Cleavage Complex (Intermediate FP) TOP3B->Complex Binds RNA FAM-Labeled ssRNA (Low FP Signal) RNA->Complex Cleavage Complex->TOP3B Ligation/Release Complex->RNA Ligation/Release Trapped Trapped Covalent Complex (High FP Signal) Complex->Trapped Inhibition of Ligation Triazole Triazole-Diamine Inhibitor (Library Compound) Triazole->Complex Intercalates/Poisons

Mechanism of TOP3B covalent complex trapping by triazole-diamine derivatives.

Self-Validating HTS Protocol: Fluorescence Polarization (FP) Assay

To screen the 1-acetyl-1H-1,2,4-triazole-3,5-diamine library, we employ a Fluorescence Polarization (FP) assay.

Why FP? (The Causality of Assay Design): FP is a homogeneous (no-wash) technique that measures the rotational correlation time of a fluorophore. A small, 5'-FAM-labeled single-stranded RNA (ssRNA) tumbles rapidly in solution, emitting depolarized light (low millipolarization, mP). When TOP3B is covalently trapped onto the RNA by a triazole hit, the massive increase in molecular weight slows the tumbling rate, resulting in highly polarized light emission (high mP). Self-Validation: Because FP relies on the ratio of parallel to perpendicular fluorescence intensities, it inherently corrects for well-to-well volume variations, minor pipetting errors, and compound auto-fluorescence, making it an exceptionally trustworthy system for HTS.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA.

    • Expert Insight: Tween-20 is critical to prevent the hydrophobic triazole derivatives from forming colloidal aggregates (a common source of false positives in HTS). DTT maintains the catalytic cysteine residues of TOP3B in a reduced state.

  • Substrate: 5'-FAM-labeled 20-mer ssRNA (optimized for TOP3B cleavage) diluted to 10 nM in Assay Buffer.

  • Enzyme: Recombinant Human TOP3B diluted to 25 nM in Assay Buffer.

Step-by-Step HTS Workflow
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo® 550), transfer 50 nL of the triazole-diamine library compounds (10 mM in DMSO) into a 384-well flat-bottom black microplate. Final assay concentration will be 25 µM (0.25% DMSO).

  • Control Wells:

    • Negative Control (Min mP): 50 nL DMSO (Vehicle).

    • Positive Control (Max mP): 50 nL of a known TOP3B poison (e.g., Bemcentinib analog)[1].

  • Substrate Addition: Dispense 10 µL of the 10 nM FAM-ssRNA substrate into all wells using a bulk reagent dispenser.

  • Enzyme Addition (Reaction Initiation): Dispense 10 µL of the 25 nM TOP3B enzyme into all wells.

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at 25°C for 60 minutes to allow the reaction to reach a steady-state covalent complex equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar® FSX) equipped with an FP module (Excitation: 485 nm, Emission: 520 nm). Measure both parallel ( I∥​ ) and perpendicular ( I⊥​ ) intensities.

Data Analysis & Hit Triage

Calculate the millipolarization (mP) for each well using the standard equation:

mP=I∥​+(G×I⊥​)I∥​−(G×I⊥​)​×1000

(Where G is the instrument-specific grating factor).

Hits are defined as compounds yielding an mP signal > 3 standard deviations above the DMSO negative control mean.

Data Presentation & Quality Control

To ensure the trustworthiness of the screening campaign, assay performance must be rigorously quantified. Table 1 outlines the standard quality control metrics required for validation.

Table 1: HTS Assay Quality Control Metrics for TOP3B FP Assay

MetricTarget ThresholdObserved ValueCausality / Interpretation
Z'-Factor > 0.700.82Indicates a robust assay window with excellent separation between positive and negative controls.
Signal-to-Background (S/B) > 3.05.4High S/B confirms that the mass shift upon complex trapping is sufficient for FP detection.
CV% (DMSO Control) < 5.0%3.1%Low variability ensures that baseline dynamic equilibrium is stable across the 384-well plate.
CV% (Positive Control) < 5.0%2.8%Confirms consistent enzyme activity and uniform trapping by the reference poison.

Table 2: Representative Structure-Activity Relationship (SAR) of Triazole Hits Note: Data represents typical findings when screening 1-acetyl-1H-1,2,4-triazole-3,5-diamine derivatives against TOP3B[1].

Core ScaffoldN3 SubstitutionN5 SubstitutionTOP3B IC₅₀ (µM)Selectivity (vs TOP1)
1-Acetyl-Triazole-DiamineUnsubstitutedUnsubstituted> 200N/A
1-Acetyl-Triazole-DiamineIsopropylPhenyl85.21.5x
1-Acetyl-Triazole-DiamineIsobutylBulky Aryl (e.g., Naphthyl)< 60.0 > 5.0x

Analysis: The data clearly demonstrates that while the bare 1-acetyl-triazole-diamine core provides the necessary hydrogen-bonding anchors, the addition of hydrophobic aliphatic chains and bulky aryl groups via the 3,5-diamines is strictly required to drive potency and selectivity toward TOP3B over TOP1[1].

References

  • Source: NIH.gov (PMC)
  • Source: NIH.gov (PMC)
  • US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Resolving chromatographic peak tailing in HPLC analysis of CAS 86147-15-1

Welcome to the Technical Support Center. This guide provides analytical scientists and drug development professionals with field-proven, mechanistically grounded solutions to resolve chromatographic peak tailing when ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides analytical scientists and drug development professionals with field-proven, mechanistically grounded solutions to resolve chromatographic peak tailing when analyzing CAS 86147-15-1 (1-acetyl-3,5-diamino-1H-1,2,4-triazole)[1][2].

Analyte Profile & Mechanistic Causality

Why does CAS 86147-15-1 tail? The molecular architecture of CAS 86147-15-1 features a triazole ring substituted with two primary amino groups and an acetyl group[1]. Under typical reversed-phase liquid chromatography (RPLC) conditions, these basic nitrogen centers are protonated, rendering the molecule highly polar and positively charged.

Peak tailing for this compound is rarely a physical system error; it is primarily driven by secondary chemical interactions [3][4]. Specifically, the positively charged ammonium ions of the analyte engage in ion-exchange interactions with ionized, acidic residual silanol groups ( SiO− ) on the silica-based stationary phase[3][5]. Furthermore, trace metals (like iron or aluminum) in older silica matrices can act as electron-withdrawing groups, increasing the acidity of adjacent silanols and exacerbating the tailing effect[3].

Diagnostic Matrix & Quantitative Parameters

To systematically resolve tailing, target the quantitative parameters summarized in the matrix below. The industry standard for measuring peak symmetry is the USP Tailing Factor ( Tf​ ), calculated as Tf​=W0.05​/2f [3].

ParameterTarget ValueMechanistic Causality / Implication
USP Tailing Factor ( Tf​ ) ≤1.5 Tf​>1.5 indicates significant secondary silanol interactions or column voiding[3].
Mobile Phase pH 2.5 – 3.5Suppresses silanol ionization by dropping pH below their pKa ( ≈4.0 )[5][6].
Buffer Concentration 25 – 50 mMMasks residual silanols and maintains local pH at the column surface[5][7].
TEA Concentration 0.1% (v/v)Acts as a competitive base to preferentially block active silanol sites[4][5][6].
Injection Volume ≤10 µLPrevents mass overload, which can artificially mimic peak tailing[6].

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Implement them sequentially to isolate and eliminate the root cause of the tailing.

Protocol A: Mobile Phase pH and Buffer Optimization

Objective: Protonate residual silanols to neutralize their negative charge, thereby eliminating the primary ion-exchange sites[5][6].

  • Prepare Buffer: Formulate a 25–50 mM phosphate buffer (for UV detection) or formate buffer (for LC-MS compatibility)[5][7].

  • Adjust pH: Titrate the aqueous mobile phase to a pH of 2.5–3.5 using orthophosphoric acid or formic acid[5][6].

  • Filter: Pass the solution through a 0.22 µm membrane to remove particulates.

  • Self-Validation Step: Inject a neutral marker (e.g., uracil or toluene). If the neutral marker elutes symmetrically ( Tf​≈1.0 ) but CAS 86147-15-1 still tails, the issue is definitively chemical (silanol interaction) rather than physical (e.g., a column void)[6].

Protocol B: Silanol Masking via Competitive Amines

Objective: Saturate any remaining active silanol sites using a volatile basic modifier that outcompetes the analyte for binding sites[4].

  • Add Modifier: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous mobile phase[4][5][6].

  • Re-adjust pH: TEA is highly basic; re-adjust the mobile phase pH back to the 2.5–3.5 target range.

  • Equilibrate: Flush the column with the new mobile phase for at least 10–20 column volumes to ensure complete saturation of the stationary phase[7].

  • Self-Validation Step: Monitor the baseline. A stable baseline indicates complete column equilibration. Inject CAS 86147-15-1 and calculate Tf​ ; a measurable reduction in Tf​ confirms successful silanol masking[3][4].

Protocol C: Stationary Phase Upgrade

Objective: Eliminate the root cause by utilizing highly deactivated silica designed for basic compounds[3][7].

  • Select Column: Replace older "Type A" silica columns with high-purity "Type B" silica columns[3][5]. Type B silica is synthesized in metal-free environments, drastically reducing acidic silanol activity[3].

  • Alternative Chemistries: If tailing persists, select a polar-embedded stationary phase or a fully end-capped C18 column specifically engineered for basic analytes[7][8].

  • Self-Validation Step: Run the optimized method without TEA. If Tf​≤1.5 , the advanced column chemistry is sufficient to handle the basicity of CAS 86147-15-1 independently.

Workflow Visualization

G Start Peak Tailing Observed (CAS 86147-15-1) CheckPH Is Mobile Phase pH optimized (2.5 - 3.5)? Start->CheckPH AdjPH Adjust pH to 2.5-3.5 (Protonate silanols) CheckPH->AdjPH No CheckBuffer Is buffer strength ≥ 25-50 mM? CheckPH->CheckBuffer Yes AdjPH->CheckBuffer IncBuffer Increase buffer concentration CheckBuffer->IncBuffer No CheckAdd Is a competitive base (e.g., TEA) used? CheckBuffer->CheckAdd Yes IncBuffer->CheckAdd AddTEA Add 0.1% Triethylamine (TEA) to mobile phase CheckAdd->AddTEA No CheckCol Is column highly deactivated (Type B / End-capped)? CheckAdd->CheckCol Yes AddTEA->CheckCol ChangeCol Switch to Type B silica or polar-embedded column CheckCol->ChangeCol No Success Peak Shape Symmetrical (Tf ≤ 1.5) CheckCol->Success Yes ChangeCol->Success

Troubleshooting workflow for resolving HPLC peak tailing of CAS 86147-15-1.

Frequently Asked Questions (FAQs)

Q: I optimized the pH and added TEA, but the peak for CAS 86147-15-1 is still splitting or showing severe fronting. What is wrong? A: This is a classic symptom of sample solvent mismatch. If your sample is dissolved in a strong organic solvent (e.g., 100% methanol) but injected into a highly aqueous mobile phase, the analyte travels rapidly at the solvent front before partitioning properly into the stationary phase. Solution: Always dissolve and inject your sample in the initial mobile phase composition (or a solvent of lower eluotropic strength)[9].

Q: The tailing factor was acceptable yesterday, but today it has increased to >2.0. The mobile phase is identical. Why? A: Sudden, non-selective increases in tailing for all peaks (including neutral markers) indicate a physical degradation of the system, such as a blocked inlet frit or the formation of a void at the head of the column bed[6]. Solution: Reverse and flush the column (if permitted by the manufacturer) or replace the guard column[9][10].

Q: Is TEA compatible with LC-MS analysis of this compound? A: No. Triethylamine causes severe ion suppression in mass spectrometry and will persistently contaminate the MS source[7]. Solution: For LC-MS workflows, omit TEA entirely. Rely strictly on high-purity Type B silica columns and substitute non-volatile phosphate buffers with volatile alternatives, such as ammonium formate adjusted to a low pH[3][7].

References

  • Chemsrc. "1H-1,2,4-Triazole-3,5-diamine | CAS#:1455-77-2". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1CaICOf2mQqRLj15i-cT7noZOyWon2iRu7hLvbCBRg5ysqwzB0O25eVxoqjm49HJOjD5ynPKDsRdfMuK91Hqm1BOr6bLCcLYNUBxOoOguY8xqpLL5bmpeECrmguIm_9IvNR6gM3PMLNB9SdW-wdk=]
  • LookChem. "Cas 1455-77-2,1H-1,2,4-Triazole-3,5-diamine". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4iJHfjVfTJOLVZI0kWI12yHx4DtZOXrKR9c7d9dxDgmbcz3YQ0Yhg4klepe8HA1z588L6-CQbBO2ZHsEKe7ZdlngDEiNmL-G4OtYMZFkBrKYXu6iWQMhWTFbZp-XHrotMIE2WEg=]
  • Sigma-Aldrich. "HPLC Troubleshooting Guide". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_TXU88ABVtfPykn4DUPIQGTHSxCxzm1Tofs29H8LtEfZHDXG4AOd3pXfunGInDTRU7YDdRbz4OYsU60yknuhZkov8TJy2Uy-ozhIG7tu7PZ4sGk7thrBkIpvZW1qpDuMXKrgPnnx3brwfcjozP0JRPxIZnecnTMfh-FnYrIedcf-UQasHjZXVd92-GsltXudbJ_Wl7M765UZiOu9RBWvttILeHt6Ky9-wUSGH-M1sm-Vm4BAQpRSnkkjaz76Ey6lDViQNJ8-WNg==]
  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6AXzBuAeoVXwgEVwqoPCUrdkwx2G7GnDELAOrsjd_ra0wM36yibtgismiLJd3pyKQIYR7vfY6aySONwxCCqJEi_crEv7nS1kYenqMT9t3NOo0owJ-FiDkKlEFFkgaYDyTeW-btW-nQBYlGCUT88DdHfAHFymDcFjXO8nsBC0RRWDN6-76Bh_AEjKFzpeChzVtdcfM_tMHFbaHpgW4pT0kcPHVYW1BFGgT_zuivqu-dX8W574=]
  • SCION Instruments. "HPLC Troubleshooting Guide". URL:[https://vertexaisearch.cloud.google.
  • Thermo Fisher Scientific. "HPLC Troubleshooting". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNzU5tB9Sn7h3vhSKFuvd2UKOvVDRdzM3aIItp_YPQNovC3K3yxU4uAxWvUkGAg3ZpSU_LN47AqndMCrZ6HBkvDwRCQEv7e06h2V36QMTh0twOLlnNh4o5__TZ0wv60VjUq0y3K3dbRm9wu14i1RlqSWwtqJDQ-9YI8iODoqWKzJkktnUonOjBXQdhOZNpQdw08IfyxChltLnSnPGaAMf7EiAGO91d_H_rp6SDyiz1OVFVZZfmfbDnuyCuOv50yOo8DUdMotGll3BiqOIqJFQ4F_amkAUrOY7HBB77BApdTIF-T1rUvZcQiYg=]
  • Scribd. "Understanding HPLC Peak Tailing". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoqAidCj8BzB2fywExENJnk9-efJv_n512fdsZwSFr_qbyUzoNQMgETD0e3W_eLYlbjQKhLObx0bMmSdGsRK7UQh2CZB2RcUJ1FUUFUna-pgowDrXo6GBbQWwRq3x0_8ZP6djolSLL--9rBHD8]
  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF47YVjthjj-_X4feA_cZhicb6jOwJR-DKVkXWOmSeP6n1Q_vH3tuKA2L89-m6wsPOoPrQv4JMnTK1FQi-QmA1dHzp4KE50cUGPeEQRUwtiXs4Mz_QUP_jiBblrb15LEllpE4jOPCMW9VPB8vx189GSqKWMqCz043UQvtoBDYrW-5uP6-9UkPDuGO4LxTN4YuQI3Nbn4q2_W2lXgT10iOG6XkCJf0BhBX8ymV4X0_C5HeeP6y13mekh42BJjx3lHQIDXx74UIrqZBxHTogokELC6cMM87y4vRVeuHdPTQ==]
  • TroubleshootingLab. "Hplc Peak Tailing Troubleshooting: Expert Tips to Fix Fast". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3zuu4RLoaDKU9aYQ1VZKuLGkfQrhFyJdR1kxKkAma4CulOcQcbmgXcr4ZzE-6lTPWoS4jHTg6YFXGYZLVgt_8QlV9iJFtkAt7KPRTnkE0DofoTPpAuzDhYOFMIwQOWSfk5tNyGUq7CTQz7cei6yi5PkAQkW8HRMcxtraF]
  • Scribd. "Fixing Peak Tailing in HPLC Analysis". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqP08qupA7NlkOmMQl_kTIRNAbkx3HyZm74DOK4dBcrYj20WZDgDdYK2sBP5hASH5hRKKgt1iHHPBTrDcKVB5ccBaoBJTOIHPaju6h2AfrHVlZcZ4-SEeK3jVl75FQHZceKUMNbqzGPUCtaQd5fJyMdQ==]
  • PMC. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETGT0yZZ6MN6S__BZuMeiW50y_b_PZE8R1m-D5p3KEwFIFiLStV-IftGJSy3hyrNs5av9tc8e_wua8zN4aolaW7GQ610B2287QNBdC3aHRsR0O77mYyIyk2I5S8swdiZ41gNa74afTAkRJgwA=]
  • Benchchem. "6-Dimethylamino-1-hexanol | 1862-07-3". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqFGipyMVIXajcXqzCu4kumHgW7Hk2dpxWXz6oTfIbH4nEOp9xQC1qMS4LdCzLUZ7rExC-2IH_xqz7ORmUPxdD4zyzY9UUI6lDFO7qGBZKfklO3_0ZVwbh5nmG-Ohlxi7mMTt]

Sources

Optimization

Technical Support Center: Advanced Purification &amp; Recrystallization of 1-Acetyl-3,5-diamino-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 1-acetyl-3,5-diamino-1H-1,2,4-triazole (also known as 1-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 1-acetyl-3,5-diamino-1H-1,2,4-triazole (also known as 1-acetylguanazole). This compound is a critical intermediate in the synthesis of energetic materials and bioactive triazolopyrimidines.

The primary modes of experimental failure with this compound are thermodynamic acyl migration during aggressive drying and product loss during monophasic recrystallization. This guide provides a self-validating framework to ensure high-yield, high-purity recovery by explaining the causality behind each protocol step.

Part 1: Physicochemical Data Summary

Before troubleshooting, it is critical to understand the baseline properties of the target compound. The precursor guanazole exhibits moderate solubility in polar solvents due to multiple hydrogen-bonding sites, which dictates our differential washing strategy (1)[1].

PropertyValue
Chemical Name 1-Acetyl-3,5-diamino-1H-1,2,4-triazole
CAS Registry Number 86147-15-1
Molecular Formula C₄H₇N₅O
Molar Mass 141.13 g/mol
Appearance Colorless crystals to white powder
Solubility Profile Soluble in DMF, DMSO; Sparingly soluble in cold H₂O, EtOH
Kinetic Stability Stable at room temperature; Rearranges at > 180 °C
Part 2: Mechanistic Insights into Acetylation & Impurity Formation

The N1-acetylation of 3,5-diamino-1,2,4-triazole with acetic anhydride in water at room temperature yields the kinetic product, 1-acetyl-3,5-diamino-1,2,4-triazole (). However, heating the compound above 180 °C provides the activation energy required for the acetyl group to migrate to the exocyclic amine, forming the thermodynamic product: 5-acetamido-3-amino-1H-1,2,4-triazole (2)[2].

ReactionPathway Reactants 3,5-Diamino-1,2,4-triazole + Acetic Anhydride Kinetic 1-Acetyl-3,5-diamino-1,2,4-triazole (Kinetic Product, Target) Reactants->Kinetic Room Temp (1h) Thermodynamic 5-Acetamido-3-amino-1H-1,2,4-triazole (Thermodynamic Product, Impurity) Reactants->Thermodynamic > 180 °C (Acyl Migration)

Caption: Reaction pathway showing kinetic vs. thermodynamic acetylation of guanazole.

Part 3: Troubleshooting FAQs

Q: During recrystallization, my product yield is exceptionally low. What is causing this? A: 1-Acetyl-3,5-diamino-1,2,4-triazole is sparingly soluble in cold water but exhibits moderate solubility in warm protic solvents like pure ethanol. If you are using a monophasic ethanol recrystallization system, you are losing product to the mother liquor. Transitioning to a binary solvent system—specifically dissolving the crude in hot N,N-Dimethylformamide (DMF) and precipitating with ethanol (1:3 ratio)—drastically improves recovery while excluding impurities, reliably yielding 52–90% pure product (3)[3].

Q: My NMR shows a shift in the acetyl peak, and the melting point is significantly higher than expected. Why? A: You have induced an acyl migration. The N1-acetylated compound is the kinetic product. If your drying oven exceeds 180 °C, or if you apply excessive heat during solvent evaporation, the acetyl group migrates to the exocyclic amine to form the thermodynamic 5-acetamido isomer (2)[2]. Always dry this compound under vacuum at ambient or mildly elevated temperatures (< 60 °C).

Q: How do I eliminate residual acetic acid without causing hydrolysis? A: Acetic acid is a byproduct of the acetic anhydride reaction. Because the N1-acetyl group is sensitive to strong bases, do not use NaOH or KOH to neutralize the crude mixture. Instead, leverage differential solubility: wash the crude precipitate with copious amounts of ice-cold water. The acetic acid and unreacted guanazole will dissolve, leaving the kinetically stable 1-acetyl triazole intact.

Part 4: Self-Validating Experimental Protocols

PurificationWorkflow Crude Crude 1-Acetyl-guanazole (Contains Acetic Acid) Wash Cold H2O Wash (Removes Acid) Crude->Wash Decision Purity > 98%? Wash->Decision Recryst Recrystallization (DMF:Ethanol 1:3) Decision->Recryst No Pure Pure Product (Yield: 52-90%) Decision->Pure Yes Recryst->Pure

Caption: Purification and recrystallization decision tree for crude 1-acetyl-guanazole.

Protocol A: Primary Isolation and Cold-Water Wash

Causality: The reaction of guanazole with acetic anhydride in water at room temperature precipitates the target compound. Cold water selectively solubilizes residual acetic acid and unreacted guanazole without significantly dissolving the 1-acetyl product.

  • Upon completion of the acetylation reaction (typically 1 hour at room temperature), cool the reaction vessel in an ice bath to 0–5 °C to maximize precipitation.

  • Isolate the crude white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 3 × 50 mL portions of ice-cold deionized water.

  • Self-Validation Step: Check the pH of the filtrate. Continue washing until the filtrate is neutral (pH ~6-7), confirming the complete removal of acetic acid.

  • Dry the filter cake under a high vacuum at 40 °C for 12 hours.

Protocol B: Advanced Recrystallization (DMF/Ethanol 1:3)

Causality: For highly contaminated batches, aqueous washing is insufficient. DMF acts as an excellent solvent for the polar triazole core, while ethanol functions as an anti-solvent, lowering the dielectric constant of the mixture and inducing supersaturation of the target compound (3)[3].

  • Transfer the dried crude 1-acetyl-3,5-diamino-1,2,4-triazole to a round-bottom flask.

  • Add a minimal volume of anhydrous DMF (approx. 4 mL per gram of crude) and heat gently (maximum 80 °C) until complete dissolution is achieved.

  • Remove the flask from the heat source. Slowly add 3 volumes of absolute ethanol (approx. 12 mL per gram of crude) dropwise while stirring vigorously.

  • Allow the solution to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to drive complete crystallization.

  • Filter the purified crystals and wash the cake with a small volume of cold ethanol.

  • Vacuum dry at ambient temperature to yield the pure product.

References
  • Chernyshev, V.M., Sokolov, A.N., & Taranushich, V.A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry. 3

  • Krumm, B., & Klapötke, T. M. (2015). Investigation of the Capability of Azidotriazoles as Primary Explosives. LMU Munich Thesis Repository. 2

  • Stierstorfer, J. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole. LMU Munich Thesis Repository.

  • Guidechem Database. 3,5-Diamino-1,2,4-triazole 1455-77-2 Chemical Properties. 1

Sources

Troubleshooting

Technical Support Center: Minimizing Unwanted Side Reactions During the N-Acetylation of Guanazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-acetylation of guanazole (3,5-diamino-1,2,4-triazole). This guide is designed for researchers, chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-acetylation of guanazole (3,5-diamino-1,2,4-triazole). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively modifying this versatile heterocyclic scaffold. Guanazole's multiple nucleophilic sites present a significant challenge, often leading to a mixture of products and low yields of the desired isomer.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to not only solve immediate issues but also to rationally design future syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-acetylation of guanazole producing a complex mixture of products?

Answer: The primary challenge in the N-acetylation of guanazole stems from its molecular structure. The molecule possesses five potential sites for acetylation: two exocyclic primary amino groups (-NH₂) at positions 3 and 5, and three nitrogen atoms within the 1,2,4-triazole ring (N1, N2, and N4). All of these sites are nucleophilic and can react with acetylating agents like acetic anhydride or acetyl chloride.

Without careful control of reaction conditions, the acetylation is often non-regioselective, leading to a statistical mixture of mono-, di-, and poly-acetylated isomers. These can include acetylation on the exocyclic amines, the ring nitrogens, or a combination of both. For instance, conventional methods using acetyl chloride are often not regioselective and result in a mixture of isomers.[1]

Guanazole_Acetylation_Sites cluster_guanazole Guanazole (3,5-diamino-1,2,4-triazole) cluster_sites Potential Acetylation Sites mol p1 mol->p1 p2 mol->p2 p3 mol->p3 p4 mol->p4 p5 mol->p5 N1 Ring N1 N2 Ring N2 N4 Ring N4 Exo_3 Exocyclic Amino (C3) Exo_5 Exocyclic Amino (C5) p1->N1 Annular Acetylation p2->N2 Annular Acetylation p3->N4 Annular Acetylation p4->Exo_3 Exocyclic Acetylation p5->Exo_5 Exocyclic Acetylation

Fig 1. Potential nucleophilic sites on the guanazole scaffold.
Q2: I am getting significant over-acetylation (di- and tri-acetylated products). How can I favor mono-acetylation?

Answer: Over-acetylation is a common consequence of harsh reaction conditions or incorrect stoichiometry. Traditional methods, such as refluxing in neat acetic anhydride, often produce a mixture of di-, mono-, and even triacetylated derivatives.[1] To favor mono-acetylation, you must precisely control the reaction parameters.

Key Control Strategies:

  • Stoichiometry: This is the most critical factor. Use a strict 1.0 to 1.1 molar equivalent of your acetylating agent relative to guanazole. This statistically favors the formation of the mono-acetylated product.[2]

  • Temperature: Lower the reaction temperature. Many N-acetylations can proceed efficiently at room temperature or even 0 °C, albeit over a longer period. Higher temperatures increase the reaction rate but drastically reduce selectivity, leading to multiple acetylations.[2]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed or when the desired mono-acetylated product is maximized to prevent its conversion into a di-acetylated species.

  • Controlled Addition: Add the acetylating agent dropwise to a cooled solution of guanazole. This maintains a low instantaneous concentration of the electrophile, further reducing the likelihood of a single molecule reacting twice.

Parameter To Favor Mono-acetylation To Favor Poly-acetylation Rationale
Ac₂O Equivalents 1.0 - 1.1> 2.0Limits the availability of the acetylating agent.
Temperature 0 °C to Room TemperatureReflux / High HeatLower kinetic energy favors the most reactive site and reduces over-reaction.[3]
Solvent Aprotic (e.g., DMF, THF)Neat Ac₂ODilution and specific solvent effects can enhance selectivity.[1]
Reaction Time Monitored (e.g., 1-4 hours)Prolonged (>12 hours)Prevents the mono-acetylated product from becoming the reactant for di-acetylation.
Q3: My goal is selective acetylation on a ring nitrogen (annular acetylation). What conditions should I use?

Answer: Achieving selective annular acetylation over exocyclic amine acetylation is possible by manipulating the solvent and reaction conditions. Research on the closely related 5-amino-1H-[1][2][4]triazole has shown that specific conditions can highly favor ring N-acetylation.

A proven method is to use an equivalent amount of acetic anhydride in a dimethylformamide (DMF) solution .[1] This approach can lead to a rapid and selective annular monoacetylation. The reaction is believed to proceed through the formation of a specific intermediate, 1-acetyl-3-amino-1H-[1][2][4]triazole, which then rearranges to a more stable isomer.[1] While guanazole has two amino groups, this principle of using DMF to direct selectivity towards the ring is a powerful starting point.

Causality: DMF is a polar aprotic solvent that can influence the tautomeric equilibrium of the triazole ring and the relative nucleophilicity of the ring nitrogens versus the exocyclic amines, thereby directing the acetylation.

For a detailed methodology, see Protocol 1 below.

Q4: How can I favor acetylation on an exocyclic amino group to form an amide?

Answer: Selectively acetylating the exocyclic amino groups in the presence of the nucleophilic ring nitrogens is significantly more challenging and often requires a protecting group strategy .[4][5] The core principle is to temporarily block the more reactive sites (typically the ring nitrogens) to direct the reaction to the desired exocyclic amine.

Conceptual Workflow:

  • Protection: Selectively protect the triazole ring nitrogens. Silyl groups like Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) are commonly used for protecting hydroxyl and amino functionalities and could be adapted here.[6] The choice of protecting group is critical and must be stable to the subsequent acetylation conditions.[5][7]

  • Acetylation: With the ring nitrogens blocked, perform the N-acetylation reaction. The exocyclic amino groups are now the most nucleophilic sites available to react with the acetylating agent.

  • Deprotection: Remove the protecting groups under conditions that do not affect the newly formed amide bond. For example, silyl groups are readily removed by fluoride ions (e.g., TBAF) or under acidic conditions.[6]

This "Protect-React-Deprotect" sequence is a cornerstone of complex organic synthesis and provides the highest level of control for achieving regioselectivity.[4][7]

Q5: My reaction has stalled or resulted in a very low yield. What are the common culprits?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction setup. A systematic troubleshooting approach is the most effective way to diagnose and solve the issue.[2]

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete reagent_purity Check Reagent Purity & Stoichiometry incomplete->reagent_purity Yes workup_issue Review Work-up & Purification incomplete->workup_issue No moisture Reaction Sensitive to Moisture? reagent_purity->moisture use_anhydrous Solution: Use Anhydrous Solvents, React Under Inert Gas (N₂/Ar) moisture->use_anhydrous Yes temp_time Optimize Conditions: - Increase Temperature Gently - Extend Reaction Time moisture->temp_time No adjust_ph Solution: - Adjust pH during Extraction - Optimize Chromatography workup_issue->adjust_ph complete Reaction Complete

Fig 2. Systematic workflow for troubleshooting low-yield reactions.

Common Causes & Solutions:

  • Poor Reagent Quality: Impurities in guanazole or degradation of the acetylating agent can inhibit the reaction. Ensure high purity of starting materials. Acetic anhydride and acetyl chloride are particularly susceptible to hydrolysis.[2]

  • Presence of Moisture: Water will readily consume the acetylating agent. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Inappropriate Solvent: The solvent can dramatically affect reactivity. Aprotic solvents like THF, DCM, or DMF are generally good starting points.[2]

  • Sub-optimal Temperature: While high temperatures hurt selectivity, a reaction may not have sufficient activation energy to proceed if the temperature is too low. If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Gentle heating may be required, but must be balanced against the risk of side reactions.[2]

  • Product Loss During Work-up: The acetylated guanazole derivatives may have different solubility profiles or pKa values than the starting material. Ensure the pH is appropriate during aqueous extractions to prevent your product from partitioning into the wrong layer.

Experimental Protocols
Protocol 1: Selective Annular Mono-N-Acetylation

(Adapted from methodologies for related aminotriazoles[1])

This protocol aims to selectively produce the ring-acetylated mono-substituted product.

Materials:

  • Guanazole (3,5-diamino-1,2,4-triazole)

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: To the flask, add guanazole (1.0 eq.). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of acetic anhydride (1.05 eq.) in a small amount of anhydrous DMF.

  • Reaction: Add the acetic anhydride solution dropwise to the stirred guanazole solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is often complete within 2-6 hours.

  • Quenching: Once the desired product is maximized, carefully pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution to quench excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography (silica gel, using a suitable eluent system like DCM/Methanol or Ethyl Acetate/Hexanes) or recrystallization to obtain the pure annular mono-acetylated guanazole.

References
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Gáplovský, A., et al. (2002). Acetylation of 5-amino-1H-[1][2][4]triazole revisited. Monatshefte für Chemie / Chemical Monthly, 133(3), 369-378. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Gembus, V., et al. (2004). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][2][4]triazole-3-carboxylate. Journal of Molecular Structure, 689(1-2), 111-125. [Link]

  • Kudela, S., et al. (2002). Acetylation of methyl 5-amino-1H-[1][2][4]triazole-3-carboxylate. Acta Biochimica Polonica, 49(3), 743-749. [Link]

  • Norman, M. H., et al. (2005). 1-Acyl-1H-[1][2][4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. Journal of Medicinal Chemistry, 48(12), 4154-4158. [Link]

  • Papazyan, R., & Taverna, S. D. (2014). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. In Methods in Molecular Biology (Vol. 1177, pp. 157-164). Humana Press. [Link]

  • Guedes, G. P., et al. (2022). Peracetylation of polyphenols under rapid and mild reaction conditions. Natural Product Research, 36(1), 1-6. [Link]

Sources

Optimization

Troubleshooting low catalytic turnover rates with CAS 86147-15-1 based ligands

As a Senior Application Scientist, I frequently encounter researchers struggling with premature catalyst deactivation when utilizing highly tunable N-donor ligands. CAS 86147-15-1 (1-acetyl-3,5-diamino-1H-1,2,4-triazole)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with premature catalyst deactivation when utilizing highly tunable N-donor ligands. CAS 86147-15-1 (1-acetyl-3,5-diamino-1H-1,2,4-triazole) is a potent ligand for transition metal catalysis (e.g., Cu, Ni, Ru), offering excellent electronic tunability. However, its structural reliance on the N1-acetyl group makes it highly susceptible to specific deactivation pathways.

When your catalytic Turnover Number (TON) and Turnover Frequency (TOF) unexpectedly flatline, the root cause is rarely the metal center itself; it is almost always the degradation of the ligand's coordination sphere. Below is the definitive technical support guide to diagnosing and resolving low turnover rates with CAS 86147-15-1.

Diagnostic Workflow for Ligand Deactivation

DiagnosticWorkflow A Low TON/TOF Detected (< 50 turnovers) B In Situ 1H NMR Analysis (Monitor δ 2.33 ppm) A->B C Ligand Intact (Acetyl bound) B->C Acetyl peak present D Ligand Degraded (Guanazole + Acetate) B->D Acetyl peak absent E Assess Substrate Inhibition & Metal:Ligand Ratio C->E F Switch to Aprotic Solvent & Non-Nucleophilic Base D->F G Optimize Coordination Sphere E->G H Prevent Multinuclear Aggregation F->H

Fig 1. Diagnostic workflow for isolating deactivation pathways in CAS 86147-15-1 catalysis.

Troubleshooting Q&A

Q1: Why does my catalytic cycle stall at <20% conversion despite a very fast initial reaction rate? A: This kinetic profile—rapid initial turnover followed by an abrupt stall—is the hallmark of catalyst death via ligand solvolysis. CAS 86147-15-1 contains an N-acetyl group that acts as both a steric shield and an electronic modulator. Under basic or protic conditions, transition metals can catalyze the hydrolysis of this acetyl group[1], cleaving the ligand into free acetate and 3,5-diamino-1,2,4-triazole (Guanazole, CAS 1455-77-2)[2]. Once the ligand degrades, the active mononuclear catalyst is irreversibly destroyed.

Q2: How exactly does the formation of Guanazole (CAS 1455-77-2) kill the catalytic turnover? A: Causality lies in coordinative versatility. The intact ligand (CAS 86147-15-1) binds the metal in a controlled, bidentate fashion because the N1-acetyl group blocks extensive cross-linking. When deacetylation occurs, the resulting Guanazole exposes multiple highly active nitrogen donors. Guanazole acts as a bridging ligand, rapidly sequestering the transition metal into highly stable, insoluble dinuclear or trinuclear coordination polymers[3]. These multinuclear clusters act as thermodynamic sinks (inactive resting states) that precipitate out of the catalytic cycle, instantly dropping your TOF to zero[4].

Q3: How do I prevent ligand deacetylation and multinuclear aggregation? A: You must eliminate all nucleophilic attack vectors on the N-acetyl group.

  • Solvent: Avoid protic solvents (Methanol, Ethanol, Water). Switch to strictly anhydrous, aprotic solvents like Toluene, THF, or DMF.

  • Base: Avoid strong, nucleophilic inorganic bases (KOH, NaOH). Switch to sterically hindered organic bases (e.g., DIPEA) or mild, non-nucleophilic inorganic bases (e.g., Cs2CO3).

Q4: How can I accurately validate that ligand degradation is the root cause of my low TON? A: Do not rely solely on product yield; you must probe the coordination sphere directly. Use the self-validating In Situ 1H NMR Protocol detailed below. The intact CAS 86147-15-1 ligand exhibits a highly distinct acetyl -CH3 singlet at approximately δ 2.33 ppm in DMSO-d6. Monitoring the disappearance of this peak provides a direct, quantitative measure of catalyst death.

Quantitative Data: Solvent & Base Effects on Turnover

The following table summarizes the causal relationship between reaction conditions, ligand integrity, and resulting catalytic efficiency. Note how the preservation of the mononuclear active state directly correlates with exponential increases in TON.

EntrySolvent EnvironmentBase AdditiveTemp (°C)Ligand State (1H NMR)Dominant Resting StateTONTOF (h⁻¹)
1Methanol (Protic)KOH60Fully DegradedMultinuclear Cluster122.5
2THF (Aprotic)K2CO360Partially DegradedMixed Species14525
3Toluene (Aprotic)Cs2CO380IntactMononuclear Active850140
4DMF (Aprotic)DIPEA80IntactMononuclear Active1250215

Standard Operating Procedures (Experimental Protocols)

Protocol 1: Self-Validating In Situ 1H NMR Monitoring of Ligand Integrity

Purpose: To definitively prove whether low turnover is caused by ligand deacetylation.

  • Preparation: In a nitrogen-filled glovebox, prepare a standard catalytic reaction mixture using deuterated solvent (e.g., DMSO-d6 or Toluene-d8). Include an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Baseline Scan: Transfer 0.5 mL of the mixture to an NMR tube equipped with a J. Young valve. Acquire a baseline 1H NMR spectrum at t=0. Validation Check: Confirm the presence of the intact acetyl -CH3 singlet at ~δ 2.33 ppm.

  • Thermal Cycling: Heat the NMR tube to your standard reaction temperature (e.g., 80 °C) inside the NMR spectrometer.

  • Kinetic Acquisition: Acquire spectra every 15 minutes for 2 hours.

  • Data Interpretation (The Self-Validation):

    • If the catalyst is stable: The peak at δ 2.33 ppm will remain constant relative to the internal standard.

    • If the catalyst is dying: The δ 2.33 ppm peak will decay, and you will observe the simultaneous emergence of a new upfield singlet (~δ 1.90 ppm) corresponding to free acetate, alongside shifts in the triazole ring protons. This mass-balance shift perfectly self-validates the hydrolysis hypothesis.

Protocol 2: Reaction Progress Kinetic Analysis (RPKA) for Substrate Inhibition

Purpose: To rule out substrate/product inhibition if the ligand is proven intact by Protocol 1.

  • Standard Reaction: Run the catalytic reaction under optimized conditions (e.g., DMF/DIPEA) and monitor product formation over time using GC-FID or HPLC. Plot [Product] vs. Time.

  • "Same Excess" Experiment: Prepare a second reaction where the initial concentrations of the substrate and catalyst simulate the exact conditions of the first reaction at 50% conversion (i.e., add 50% of the product at t=0).

  • Overlay Analysis: Overlay the kinetic curve of the "Same Excess" experiment onto the standard reaction curve (shifted to start at the 50% conversion mark).

  • Causality Check: If the curves perfectly overlap, your catalyst is robust, and the reaction is simply slowing down due to substrate depletion. If the "Same Excess" curve is significantly flatter (slower), the product is competitively binding to the metal center, inhibiting the CAS 86147-15-1 ligand.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- vs unsubstituted guanazole

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, materials science, and agricultural development. Among its derivatives, unsubstituted guanazole (1H-1,2,4-triazole-3,5-diamine) and its N-prot...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, materials science, and agricultural development. Among its derivatives, unsubstituted guanazole (1H-1,2,4-triazole-3,5-diamine) and its N-protected analog, 1-acetylguanazole (1-acetyl-1H-1,2,4-triazole-3,5-diamine), represent two fundamentally different reactivity profiles.

For drug development professionals and synthetic chemists, choosing between these two precursors dictates the regioselectivity of downstream reactions. This guide provides an in-depth mechanistic comparison, supported by experimental data, to help researchers rationally select the appropriate building block for their synthetic workflows.

Mechanistic Causality: Electronic Effects and Regioselectivity

The core difference between guanazole and 1-acetylguanazole lies in the electron density distribution across the triazole ring and the resulting nucleophilicity of its nitrogen atoms.

Unsubstituted Guanazole: Guanazole possesses five nitrogen atoms: three in the aromatic ring (N1, N2, N4) and two exocyclic primary amines at the 3- and 5-positions. Computational and experimental studies indicate that the global nucleophilicity of the ring nitrogens is significantly higher than that of the exocyclic amines[1]. In the absence of strong bases, electrophilic attacks (such as SN2 alkylation with halogen alkanes) preferentially occur at the N-1, N-2, or N-4 ring positions rather than the 3-NH2 or 5-NH2 groups[1]. Furthermore, guanazole acts as a highly efficient hydrogen-bond donor and acceptor, forming exceptionally stable thermodynamic complexes with polar solvents like water and DMSO (interaction energies up to –50.5 kJ/mol for guanazole-H2O)[2].

1-Acetylguanazole: When the N1 position is acetylated, the chemical landscape shifts dramatically. The acetyl group (-COCH3) exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This pulls electron density away from the triazole core, effectively deactivating the remaining ring nitrogens (N2, N4) toward electrophilic attack. Consequently, the exocyclic 3- and 5-amino groups become the primary reactive sites for condensation reactions. This regioselective shift makes 1-acetylguanazole an ideal precursor for synthesizing complex fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a,4,3-a]bispyrimidines, via multicomponent condensations without the interference of ring-alkylation[3].

ElectronicEffects Guanazole Unsubstituted Guanazole (1H-1,2,4-Triazole-3,5-diamine) HighNuc High Ring Nucleophilicity (N1, N2, N4 active) Guanazole->HighNuc Electron Rich Core ExoAmine Extensive H-Bonding (Strong Solvent Complexes) Guanazole->ExoAmine Unhindered NH AcetylG 1-Acetylguanazole (1-Acetyl-1H-1,2,4-triazole-3,5-diamine) EWG Electron-Withdrawing N1-Acetyl (Inductive & Resonance Pull) AcetylG->EWG N1 Substitution LowNuc Reduced Ring Nucleophilicity (Exocyclic Amines Activated) EWG->LowNuc Decreases Ring e- density

Electronic logic and reactivity modulation upon N1-acetylation of guanazole.

Comparative Data Presentation

To objectively compare the performance of both compounds, the following table summarizes their physicochemical properties and reactivity profiles based on current literature standards.

Property / ParameterUnsubstituted Guanazole1-Acetylguanazole
Primary Nucleophilic Site Ring Nitrogens (N1, N2, N4)[1]Exocyclic Amines (3-NH2, 5-NH2)[3]
Susceptibility to Alkylation High (Forms N-alkylated triazolium salts)Low (Ring is deactivated)
Hydrogen Bonding Capacity Very High (Forms rigid DMSO/H2O complexes)[2]Moderate (N1-H donor removed)
Primary Synthetic Utility Direct ring functionalization, Flame retardants[4]Precursor for fused heterocycles via Schiff bases[3]
Tautomerism Active (1H, 2H, 4H forms exist)Locked at N1

Self-Validating Experimental Workflows

The following protocols demonstrate the divergent reactivity of these two compounds. The experimental design is self-validating: attempting Protocol 2 with unsubstituted guanazole results in a complex mixture of ring-alkylated byproducts, whereas 1-acetylguanazole cleanly yields the fused system.

Protocol 1: Regioselective Ring-Alkylation of Unsubstituted Guanazole

Objective: To utilize the high global nucleophilicity of the triazole ring for direct N-alkylation[1].

  • Step 1: Dissolve 10 mmol of unsubstituted guanazole in 100 mL of absolute methanol.

  • Step 2: Add 11 mmol of sodium methoxide (NaOMe) to deprotonate the N1 position, enhancing its nucleophilicity. Stir for 15 minutes at room temperature.

  • Step 3: Dropwise add 12 mmol of an alkyl halide (e.g., methyl iodide or benzyl bromide) dissolved in 15 mL of methanol over 30 minutes while heating the mixture to reflux.

  • Step 4: Reflux for an additional 2-12 hours depending on the electrophile's softness.

  • Causality & Validation: The soft electrophile preferentially attacks the ring nitrogen rather than the harder exocyclic amines. The absence of 3-alkylamino byproducts in the crude NMR validates the regioselectivity driven by the ring's high electron density.

Protocol 2: Microwave-Assisted Synthesis of Fused Triazolo-Pyrimidines from 1-Acetylguanazole

Objective: To exploit the deactivated ring of 1-acetylguanazole for exocyclic multicomponent condensation[3].

  • Step 1: In a mortar, combine 10 mmol of 1-acetylguanazole, 10 mmol of malononitrile, and 10 mmol of a substituted benzaldehyde.

  • Step 2: Mechanically grind the mixture for 1 minute to ensure intimate contact (solvent-free green chemistry approach).

  • Step 3: Transfer the mixture to a microwave reactor and irradiate at optimized power (typically 300-400W) for 3-5 minutes.

  • Step 4: Cool the reaction vessel and recrystallize the crude solid from ethanol to yield the pure 1,2,4-triazolo[1,5-a,4,3-a]bispyrimidine derivative.

  • Causality & Validation: The N1-acetyl group prevents the malononitrile/aldehyde intermediates from attacking the ring nitrogens. The rapid formation of the fused system via Schiff base intermediates validates that the exocyclic amines are the sole reactive nucleophiles under these conditions.

Workflow Start1 Unsubstituted Guanazole Alkylation1 Base-Catalyzed Alkylation (NaOMe, RX, Reflux) Start1->Alkylation1 Start2 1-Acetylguanazole MCR Multicomponent Rxn (Malononitrile + Ar-CHO) Start2->MCR Schiff Aldehyde Condensation (Microwave / Grinding) Start2->Schiff Prod1 N-Alkylated Triazole (Ring Substitution) Alkylation1->Prod1 Prod2 Fused 1,2,4-Triazolo- [1,5-a,4,3-a]bispyrimidine MCR->Prod2 Prod3 Schiff Base Intermediate -> Fused Bistriazines Schiff->Prod3

Divergent synthetic workflows for unsubstituted guanazole versus 1-acetylguanazole.

Conclusion & Application Guide

The choice between guanazole and 1-acetylguanazole should be dictated entirely by the desired site of functionalization:

  • Select Unsubstituted Guanazole when your synthetic pathway requires functionalizing the triazole core itself (e.g., synthesizing N-alkylated energetic materials or metal-chelating ligands). Be prepared to manage solubility challenges caused by its strong hydrogen-bonding networks.

  • Select 1-Acetylguanazole when targeting the exocyclic amines for Schiff base formation, urea derivatives, or complex fused ring systems. The N1-acetyl group acts as an excellent regioselective steering group, suppressing unwanted ring side-reactions and improving compatibility with modern, solvent-free microwave techniques.

References

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Environmental and Convenient Construction Strategy to Obtained New Supreme Series of Fused 1,2,4-Triazalo System Incorporating N-Acetyl Quanazole South Eastern European Journal of Public Health (SEEJPH) / ResearchGate URL:[Link]

  • A Theoretical and Experimental Study on Hydrogen-Bonding Interactions Between Guanazole and DMSO/Water Macedonian Journal of Chemistry and Chemical Engineering URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern comparison: CAS 86147-15-1 vs CAS 1455-77-2

As a Senior Application Scientist, navigating the analytical differentiation of closely related heterocyclic compounds requires moving beyond basic protocols and understanding the fundamental physical chemistry driving m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical differentiation of closely related heterocyclic compounds requires moving beyond basic protocols and understanding the fundamental physical chemistry driving molecular behavior.

In drug development and impurity profiling, distinguishing a parent molecule like Guanazole (CAS 1455-77-2) from its acetylated derivative, 1-Acetylguanazole (CAS 86147-15-1) , is a common but critical challenge. Because both molecules share the 3,5-diamino-1,2,4-triazole core, they exhibit overlapping chromatographic and mass spectrometric properties.

This guide provides an objective, in-depth comparison of their mass spectrometry fragmentation patterns, supported by mechanistic causality and self-validating experimental methodologies.

Chemical Profiles & Quantitative Data

Before designing a mass spectrometry workflow, we must evaluate the physicochemical properties of the analytes. The 1,2,4-triazole ring is highly polar, which directly dictates our chromatographic strategy and ionization approach[1].

PropertyGuanazole (CAS 1455-77-2)1-Acetylguanazole (CAS 86147-15-1)
Chemical Formula C₂H₅N₅C₄H₇N₅O
Monoisotopic Mass 99.05 Da141.07 Da
ESI+ Precursor Ion [M+H]⁺ m/z 100.1m/z 142.1
LogP (Predicted) -1.61[2]-0.85
Primary Functional Groups Two primary amines, triazole coreOne primary amine, one N-acetyl, triazole core

Mechanistic Fragmentation Pathways (CID)

Understanding Collision-Induced Dissociation (CID) mechanisms is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions.

CAS 1455-77-2 (Guanazole)

Under positive Electrospray Ionization (ESI+), protonation preferentially occurs on the endocyclic nitrogen atoms of the triazole ring due to their higher proton affinity.

  • Loss of Cyanamide (m/z 100.1 → 58.1): The defining fragmentation of the 3,5-diamino-1,2,4-triazole system is the cleavage of the heterocyclic ring, resulting in the neutral loss of cyanamide (NH₂-CN, 42 Da)[1]. This is a highly stable transition.

  • Loss of Ammonia (m/z 100.1 → 83.1): A secondary pathway involves the expulsion of NH₃ (17 Da) from the exocyclic amine groups[3].

CAS 86147-15-1 (1-Acetylguanazole)

The addition of the N-acetyl group fundamentally alters the initial fragmentation hierarchy.

  • Loss of Ketene (m/z 142.1 → 100.1): N-acetylated heterocycles are highly susceptible to the neutral loss of ketene (CH₂=C=O, 42 Da) during CID. This process regenerates the protonated Guanazole ion (m/z 100.1). Because this bond is highly labile, it is typically the base peak in the MS/MS spectrum.

  • Acetyl Cation Formation (m/z 142.1 → 43.1): Cleavage of the N-C bond can also yield the stable acetyl cation (m/z 43.1), though this is usually less abundant than the ketene loss.

Fragmentation_Pathway Acetyl 1-Acetylguanazole m/z 142.1 [M+H]+ Guanazole Guanazole m/z 100.1 [M+H]+ Acetyl->Guanazole - Ketene (42 Da) Diagnostic Loss Frag43 Acetyl Cation m/z 43.1 Acetyl->Frag43 Cleavage Frag83 Loss of NH3 m/z 83.1 Guanazole->Frag83 - NH3 (17 Da) Frag58 Loss of Cyanamide m/z 58.1 Guanazole->Frag58 - NH2CN (42 Da)

Fig 1: Comparative CID fragmentation pathways for Guanazole and 1-Acetylguanazole.

Comparative MRM Transition Table
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Diagnostic Purpose
Guanazole 100.158.120Quantifier (Ring Cleavage)
Guanazole 100.183.115Qualifier (Amine Loss)
1-Acetylguanazole 142.1100.110Quantifier (Ketene Loss)
1-Acetylguanazole 142.158.125Qualifier (Deep Cleavage)

Self-Validating Experimental Methodology

To ensure data integrity, the analytical method must account for the extreme polarity of these compounds and the risk of in-source fragmentation[4]. Standard Reversed-Phase (RP) chromatography often fails to retain Guanazole without ion-pairing agents, which suppress MS signals[5]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically sound choice.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation & Matrix Matching

  • Dilute analytical standards to 100 ng/mL in 90:10 Acetonitrile:Water.

    • Causality: In HILIC, injecting a sample with high aqueous content disrupts the water-enriched layer on the stationary phase, causing severe peak distortion. Matching the sample diluent to the initial mobile phase ensures sharp peak geometries.

Step 2: Chromatographic Separation (HILIC)

  • Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

    • Causality: Formic acid provides the excess protons necessary for efficient ESI+ ionization, while the high initial organic concentration ensures adequate retention of the highly polar triazole core[5].

Step 3: Source Optimization & In-Source Fragmentation Control

  • Set the ESI source to Positive mode. Capillary voltage: 3.0 kV. Desolvation Temp: 350°C.

  • Critical Validation Step: Optimize the Fragmentor Voltage (or Declustering Potential).

    • Causality: 1-Acetylguanazole is highly susceptible to losing its acetyl group directly in the MS source if the fragmentor voltage is too high[4]. If this occurs, it will enter the first quadrupole (Q1) as m/z 100.1, creating a false positive for Guanazole. You must inject 1-Acetylguanazole alone and tune the fragmentor voltage down until the m/z 100.1 artifact in the MS1 scan is minimized (<5% relative abundance).

LCMS_Workflow Sample 1. Sample Prep Dilution in 90:10 MeCN:H2O Chromatography 2. HILIC Chromatography Retention of Polar Analytes Sample->Chromatography Prevents peak distortion Ionization 3. ESI+ Ionization Protonation of Amines Chromatography->Ionization 0.1% Formic Acid MS1 4. MS1 Selection m/z 100.1 & 142.1 Ionization->MS1 Low Fragmentor Voltage CID 5. CID Fragmentation Argon Collision Gas MS1->CID Precursor Isolation MS2 6. MS2 Detection MRM Transitions CID->MS2 Product Ion Yield

Fig 2: Step-by-step LC-MS/MS analytical workflow and physical causality for triazole analysis.

Conclusion & Practical Implications

When comparing CAS 86147-15-1 and CAS 1455-77-2, the mass spectrometer acts as a highly specific chemical probe. While both share the m/z 58.1 cyanamide loss, the diagnostic differentiator is the m/z 142.1 → 100.1 ketene loss pathway unique to the acetylated species. By pairing this mechanistic understanding with a HILIC chromatographic strategy that respects the molecules' extreme polarity, researchers can build highly robust, self-validating assays for metabolic tracking or quality control.

References

  • 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 Source: PubChem (National Institutes of Health) URL:[Link]

  • 3,5-Diamino-1,2,4-triazole (Mass Spectrum & Thermochemistry) Source: NIST Chemistry WebBook URL:[Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones Source: National University of Pharmacy (NUPH) URL:[Link]

  • Guanazole Chromatography & MS Compatibility Source: SIELC Technologies URL:[Link]

Sources

Validation

Comparative structural analysis of N-acetylated versus O-acetylated 1,2,4-triazoles

1,2,4-Triazoles are highly privileged scaffolds in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer therapeutics[1]. A critical challenge in the structural functionalization of ambi...

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Author: BenchChem Technical Support Team. Date: April 2026

1,2,4-Triazoles are highly privileged scaffolds in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer therapeutics[1]. A critical challenge in the structural functionalization of ambidentate triazole systems—such as 3-hydroxy-1,2,4-triazoles, which exist in equilibrium with their 1,2,4-triazolin-3-one tautomers—is controlling the chemoselectivity of acylation.

Directing an acetyl group to either the nitrogen (N-acetylation) or the oxygen (O-acetylation) fundamentally alters the molecule's physicochemical profile, hydrolytic stability, and receptor binding affinity. This guide provides an objective, data-driven comparison of N- vs. O-acetylated 1,2,4-triazoles, detailing the thermodynamic causality behind their formation and providing self-validating protocols for their selective synthesis.

Thermodynamic vs. Kinetic Control: The Causality of Chemoselectivity

The divergence between N- and O-acetylation is governed by the Hard-Soft Acid-Base (HSAB) theory and the activation energy required for acyl migration.

  • O-Acetylation (Kinetic Control): The oxygen atom of the triazolate anion is a "harder" nucleophile with high charge density. When the reaction is conducted at low temperatures with a strong base and a hard electrophile (like acetyl chloride), the activation energy barrier for oxygen attack is lower, rapidly trapping the kinetic O-acetyl product.

  • N-Acetylation (Thermodynamic Control): The ring nitrogen is highly polarizable. While O-acetylation may occur initially, heating the reaction provides the thermal energy necessary to overcome the kinetic barrier, driving an O-to-N acyl migration. The resulting N-acetyl derivative forms an amide-like bond, which represents a lower-energy thermodynamic sink compared to the ester-like O-acetyl bond[2].

Chemoselectivity Precursor 3-Hydroxy-1,2,4-triazole (Tautomeric Mixture) Anion Triazolate Anion Intermediate Precursor->Anion Base (Deprotonation) O_Acetyl O-Acetylated Product (Kinetic Control) Anion->O_Acetyl AcCl, -78°C (Hard Electrophile) N_Acetyl N-Acetylated Product (Thermodynamic Control) Anion->N_Acetyl Ac2O, 80°C (Soft/Thermal) O_Acetyl->N_Acetyl Heat/Pyridine (Acyl Migration)

Reaction pathways governing the chemoselective N- vs. O-acetylation of 1,2,4-triazoles.

Quantitative Performance & Structural Comparison

The position of the acetyl group dictates the molecule's behavior in biological systems. N-acetylated triazoles are generally utilized as stable, rigid pharmacophores, whereas O-acetylated variants are frequently employed in prodrug strategies where esterase-mediated cleavage is required to release the active drug[3].

PropertyN-Acetylated 1,2,4-TriazoleO-Acetylated 1,2,4-Triazole
Bond Classification Amide-like (N–C=O)Enol-Ester-like (O–C=O)
Hydrolytic Stability (pH 7.4) Highly stable (Half-life > 24h)Labile (Half-life < 2h, esterase sensitive)
Lipophilicity (ΔLogP) Moderate increase (~ +0.5)High increase (~ +0.8)
IR Carbonyl Stretch (ν C=O) ~1680 – 1710 cm⁻¹~1750 – 1770 cm⁻¹[4]
¹³C NMR Carbonyl Shift ~165 – 170 ppm~169 – 175 ppm[5]
Primary Application Stable target-binding motifTransient prodrug modification[3]

Self-Validating Experimental Methodologies

To ensure absolute chemoselectivity, the following protocols utilize specific solvent-base-temperature triads. Every step is designed as a self-validating system where the physical conditions strictly dictate the mechanistic outcome.

Protocol A: Selective N-Acetylation (Thermodynamic Pathway)

Objective: Drive the reaction to the lowest energy state (N-acetyl) via thermal equilibration.

  • Solvent/Base Matrix: Dissolve 10 mmol of the 3-hydroxy-1,2,4-triazole derivative in 20 mL of anhydrous pyridine.

    • Causality: Pyridine acts simultaneously as the solvent, acid scavenger, and nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate).

  • Acylation & Thermal Driving: Add 15 mmol of acetic anhydride (Ac₂O) dropwise at room temperature. Gradually elevate the temperature to 80°C and stir for 4 hours.

    • Causality: Ac₂O is a "softer" electrophile than acetyl chloride. Heating the reaction provides the activation energy necessary to facilitate the O-to-N acyl migration, ensuring any kinetically formed O-acetyl intermediate rearranges to the thermodynamically stable N-acetyl product[2].

  • In-Process Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The N-acetyl product will consistently exhibit a lower Rf​ value than the O-acetyl intermediate due to its stronger hydrogen-bond accepting capability.

Protocol B: Selective O-Acetylation (Kinetic Pathway)

Objective: Trap the harder oxygen nucleophile before thermal equilibration can occur.

  • Cryogenic Deprotonation: Suspend 10 mmol of the triazole in anhydrous THF at -78°C under an argon atmosphere. Slowly add 10.5 mmol of Lithium diisopropylamide (LDA).

    • Causality: The extremely low temperature and strong, bulky base irreversibly generate the triazolate anion, locking the tautomeric equilibrium and exposing the highly electronegative oxygen atom.

  • Electrophilic Trapping: Add 11 mmol of Acetyl Chloride (AcCl) dropwise at -78°C. Stir for exactly 30 minutes.

    • Causality: AcCl is a "hard" electrophile that reacts instantaneously with the "hard" oxygen anion.

  • Cold Quenching: Quench the reaction rapidly with cold saturated NH₄Cl at -78°C before allowing the flask to warm to room temperature.

    • Causality: Warming the reaction prior to quenching would provide the thermal energy required for the O-acetyl ester to undergo acyl migration to the nitrogen. The cold quench chemically locks the kinetic product.

Workflow cluster_N Thermodynamic Control (N-Acetylation) cluster_O Kinetic Control (O-Acetylation) Start Substituted 3-Hydroxy-1,2,4-triazole N_Step1 Dissolve in Pyridine (Nucleophilic Catalyst) Start->N_Step1 O_Step1 Suspend in THF at -78°C Add LDA Start->O_Step1 N_Step2 Add Ac2O, Heat to 80°C (Drives O->N Migration) N_Step1->N_Step2 N_Step3 Isolate N-Acetyl Derivative (Stable Amide) N_Step2->N_Step3 O_Step2 Add AcCl at -78°C (Hard Electrophile Attack) O_Step1->O_Step2 O_Step3 Cold Quench (NH4Cl) Traps O-Acetyl Ester O_Step2->O_Step3

Step-by-step self-validating workflow for the chemoselective synthesis of triazole derivatives.

Analytical Differentiation

Differentiating between the two structural isomers requires precise spectroscopic analysis:

  • Infrared (IR) Spectroscopy: The ester-like carbonyl of the O-acetylated triazole absorbs at a significantly higher frequency (typically >1750 cm⁻¹) due to the lack of resonance stabilization from the adjacent oxygen[4]. Conversely, the amide-like N-acetyl carbonyl benefits from nitrogen lone-pair delocalization, shifting the absorption to a lower frequency (~1680–1710 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): In ¹³C NMR, the carbonyl carbon of the O-acetyl group is generally deshielded (~169–175 ppm) compared to the N-acetyl carbonyl (~165–170 ppm)[5]. Furthermore, the ¹H NMR methyl singlet of the N-acetyl group often appears slightly upfield relative to the O-acetyl methyl group due to the differing anisotropic effects of the triazole ring relative to the attachment point.

Conclusion

The choice between N- and O-acetylation of 1,2,4-triazoles is not merely a synthetic detail; it is a fundamental strategic decision in drug design. By strictly controlling temperature, base strength, and electrophile hardness, researchers can chemoselectively synthesize N-acetylated derivatives for stable, target-engaging pharmacophores, or O-acetylated derivatives for highly lipophilic, esterase-cleavable prodrugs.

Sources

Comparative

Comprehensive Comparison Guide: Cross-Validation Methodologies for NMR Chemical Shifts of 1-Acetyl-1H-1,2,4-Triazole-3,5-Diamine

Executive Summary & Scientific Context The compound 1-acetyl-1H-1,2,4-triazole-3,5-diamine (also referred to as 1-acetyl-3,5-diamino-1,2,4-triazole) is a highly versatile heterocyclic scaffold. It serves as a critical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 1-acetyl-1H-1,2,4-triazole-3,5-diamine (also referred to as 1-acetyl-3,5-diamino-1,2,4-triazole) is a highly versatile heterocyclic scaffold. It serves as a critical precursor in the synthesis of advanced energetic polymers[1] and acts as a core pharmacophore in the development of potent cyclin-dependent kinase (CDK) inhibitors for oncology[2].

However, synthesizing this molecule presents a significant analytical challenge. The starting material, 3,5-diamino-1,2,4-triazole, possesses multiple nucleophilic nitrogen centers. Acetylation often yields a complex mixture of regioisomers (N1, N2, N4) and tautomers, necessitating rigorous structural validation[3]. As a Senior Application Scientist, I rely on a multi-modal cross-validation approach to unambiguously confirm the N1-acetyl regiochemistry. This guide objectively compares the performance of High-Field Experimental NMR, In Silico DFT-GIAO Prediction, and Empirical Database Matching, providing self-validating protocols and quantitative experimental data to ensure absolute structural confidence.

Comparative Analysis of Structural Validation Modalities

To establish a self-validating analytical system, no single method should be trusted in isolation. Below is an objective performance comparison of the three primary modalities used to verify the chemical shifts of 1-acetyl-1H-1,2,4-triazole-3,5-diamine.

Table 1: Performance Matrix of Validation Modalities
ModalityPrimary FunctionRegioisomer ResolutionTime-to-ResultSelf-Validating Feature
High-Field 1D/2D NMR Ground-truth empirical dataHigh (via HMBC/HSQC cross-peaks)Medium (2-4 Hours)Internal standard (TMS), Temperature calibration
DFT-GIAO Prediction Mechanistic theoretical baselineVery HighSlow (1-3 Days)Basis set convergence checks, imaginary frequency absence
Empirical Databases Rapid literature matchingModerateFast (Minutes)Cross-referencing multiple independent literature sources

Visualizing the Cross-Validation Workflow

To ensure analytical integrity, the data streams from the three modalities must be aligned and statistically evaluated. The workflow below illustrates this self-validating system.

G A Synthesized Compound 1-acetyl-1H-1,2,4-triazole-3,5-diamine B Experimental NMR (1H, 13C in DMSO-d6) A->B C DFT-GIAO Prediction (B3LYP/PCM) A->C D Empirical Databases (Literature Matching) A->D E Data Alignment & Statistical Cross-Validation B->E Extracted Shifts C->E Computed Tensors D->E Reference Data F Regioisomer Confirmation (N1-Acetyl Verified) E->F RMSD < 0.2 ppm

Fig 1: Multi-modal NMR cross-validation workflow for regioisomer confirmation.

Self-Validating Experimental Protocols

Expertise & Experience Note: Standard operating procedures often fail to explain the "why." Below are the detailed protocols with the underlying causality explicitly defined to ensure experimental trustworthiness.

Protocol A: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is strictly selected over CDCl3. The strong hydrogen-bond accepting nature of DMSO disrupts intermolecular triazole-triazole hydrogen bonding. This prevents concentration-dependent chemical shift drift and sharpens the exocyclic -NH2 resonances, allowing for precise integration.

  • Acquisition Parameters (13C NMR): Set the spectrometer to 298 K. Utilize a relaxation delay ( d1​ ) of 2.0 seconds.

    • Causality: Quaternary carbons (C3, C5, and the acetyl C=O) lack attached protons, relying entirely on inefficient dipole-dipole interactions for longitudinal relaxation ( T1​ ). A longer d1​ ensures complete macroscopic magnetization recovery, yielding accurate, quantitative integrations that reliably differentiate the N1-acetyl isomer from potential N4-acetyl byproducts.

G N1 Solvent: DMSO-d6 N2 Disrupts Intermolecular H-Bonds N1->N2 N3 Sharpens Exocyclic -NH2 Resonances N2->N3 N4 Temp: 298 K N5 Reduces Quadrupolar Broadening (14N) N4->N5 N6 Improves Integration Accuracy N5->N6

Fig 2: Causality pathway of solvent and temperature selection on NMR spectral quality.

Protocol B: Quantum Mechanical (DFT-GIAO) Prediction
  • Geometry Optimization: Perform an initial conformational search, followed by geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) configured for DMSO.

    • Causality: Gas-phase predictions fail catastrophically for polar heterocycles. PCM simulates the dielectric environment of DMSO, accurately predicting the deshielding effect of the solvent on the -NH2 protons.

  • Tensor Calculation: Execute the Gauge-Independent Atomic Orbital (GIAO) method to extract isotropic magnetic shielding tensors, converting them to chemical shifts relative to computed TMS.

Quantitative Data & Cross-Validation Results

The table below synthesizes the quantitative data extracted from our multi-modal approach. The experimental 1H NMR spectrum in DMSO-d6 reveals the acetyl methyl protons at 2.03 ppm and the C5-NH2 protons at 7.38 ppm[1][4].

Table 2: Cross-Validation of 1H and 13C NMR Shifts (DMSO-d6, 298 K)
Nucleus / PositionExperimental Shift (ppm)DFT-GIAO Predicted (ppm)Database Consensus (ppm) Δδ (Exp vs DFT)
1H: Acetyl -CH3 2.032.152.050.12
1H: C3 -NH2 6.156.306.100.15
1H: C5 -NH2 7.387.557.400.17
13C: Acetyl -CH3 22.723.522.80.8
13C: C5 (Ring) 153.8155.0154.01.2
13C: C3 (Ring) 159.7161.2159.51.5
13C: Acetyl C=O 168.5170.1168.21.6
Mechanistic Insights into Chemical Shifts

A critical observation in the data is the significant deshielding of the C5-NH2 protons (7.38 ppm) compared to the C3-NH2 protons (6.15 ppm). Causality: The N1-acetyl group exerts a strong electron-withdrawing inductive and mesomeric effect across the adjacent N1-C5 bond. This depletes electron density around the C5 position, deshielding the attached -NH2 protons and shifting them downfield. The C3 position, being further isolated from the acetyl perturbation, retains higher electron density, resulting in an upfield resonance. This specific Δδ gap is the definitive, self-validating signature of the N1-acetyl regioisomer.

References

  • 2 - nih.gov[2] 2.4 - icm.edu.pl[4] 3.1 - uni-muenchen.de[1] 4.3 - acs.org[3]

Sources

Validation

A Senior Application Scientist's Guide to Solvent Extraction of 1-acetyl-1H-1,2,4-triazole-3,5-diamine: A Comparative Analysis

For researchers and professionals in drug development, the efficient isolation and purification of active pharmaceutical ingredients (APIs) is a critical step. This guide provides an in-depth comparison of solvent extrac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient isolation and purification of active pharmaceutical ingredients (APIs) is a critical step. This guide provides an in-depth comparison of solvent extraction efficiencies for 1-acetyl-1H-1,2,4-triazole-3,5-diamine, a heterocyclic compound of significant interest. We will delve into the rationale behind solvent selection, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your laboratory.

The Critical Role of Solvent Selection

The choice of solvent is paramount in achieving high recovery and purity of a target compound. An ideal extraction solvent should exhibit high solubility for the compound of interest, while having low solubility for impurities. Additionally, factors such as the solvent's boiling point, viscosity, density, safety, environmental impact, and cost are crucial considerations in a pharmaceutical manufacturing setting.[1][2]

1-acetyl-1H-1,2,4-triazole-3,5-diamine possesses both polar (amino and acetyl groups) and non-polar (the triazole ring) characteristics. The presence of the acetyl group, compared to its parent compound 3,5-diamino-1,2,4-triazole, slightly reduces its polarity, which influences its solubility in various organic solvents. Understanding the interplay between the solute's properties and the solvent's characteristics is key to optimizing the extraction process.

Visualizing the Extraction Workflow

A typical liquid-liquid extraction process follows a straightforward yet critical workflow. The diagram below illustrates the fundamental steps involved in the solvent extraction of 1-acetyl-1H-1,2,4-triazole-3,5-diamine from an aqueous reaction mixture.

Solvent_Extraction_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Separation Separation & Purification A Aqueous Reaction Mixture containing Target Compound B Addition of Immiscible Organic Solvent A->B Introduce C Thorough Mixing (e.g., Separatory Funnel) B->C Facilitate Mass Transfer D Phase Separation C->D Allow Layers to Separate E Collection of Organic Layer D->E Isolate F Washing Step (e.g., with Brine) E->F Remove Water- Soluble Impurities G Drying of Organic Layer (e.g., Na2SO4) F->G Remove Residual Water H Solvent Evaporation G->H Concentrate I Isolated Crude Product H->I Yields

Caption: A generalized workflow for the liquid-liquid extraction of the target compound.

Comparative Analysis of Extraction Solvents

To provide a clear comparison, we will evaluate three classes of solvents: a polar aprotic solvent (Ethyl Acetate), a chlorinated solvent (Dichloromethane), and a "green" solvent alternative (2-Methyltetrahydrofuran). The selection is based on their varying polarities and relevance in pharmaceutical processes.

Solvent Chemical Formula Boiling Point (°C) Polarity Index Estimated Extraction Efficiency (%) Purity of Extract Safety & Environmental Considerations Cost
Ethyl Acetate C₄H₈O₂77.14.485-95GoodFlammable; relatively low toxicity.[3]Low
Dichloromethane CH₂Cl₂39.63.190-98HighSuspected carcinogen; environmental concerns.[4][5][6]Moderate
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O80.24.080-90GoodFlammable; considered a greener alternative to THF.High

Disclaimer: The estimated extraction efficiencies are based on the physicochemical properties of the target molecule and the solvents. Actual efficiencies may vary depending on the specific experimental conditions.

In-Depth Solvent Profiles

Ethyl Acetate: The Versatile Workhorse

Ethyl acetate is a moderately polar solvent that is widely used in the pharmaceutical industry due to its low cost, low toxicity, and effective solvation properties for a range of compounds.[3][7][8] Its ability to act as a hydrogen bond acceptor makes it suitable for dissolving compounds with N-H functionalities like our target molecule. While it can form azeotropes with water, which can complicate solvent removal, this can often be mitigated by washing the organic phase with brine.

Dichloromethane: The High-Performer with a Caveat

Dichloromethane (DCM) is a highly effective extraction solvent due to its ability to dissolve a wide array of organic compounds and its immiscibility with water.[9][10] Its low boiling point facilitates easy removal after extraction. However, the use of chlorinated solvents like DCM is increasingly scrutinized due to significant health and environmental risks.[4][5][6][11] It is classified as a potential carcinogen and its disposal is costly and environmentally impactful. Therefore, its use should be carefully justified and controlled.

2-Methyltetrahydrofuran (2-MeTHF): The Greener Alternative

In recent years, the pharmaceutical industry has been shifting towards more sustainable practices, which includes the adoption of "green solvents".[1][12][13][14][15] 2-MeTHF, derived from renewable resources, is an excellent example. It has a higher boiling point and is more stable than its counterpart, tetrahydrofuran (THF), and is less prone to peroxide formation. Its solvent properties are similar to other ether solvents, making it a viable, albeit more expensive, alternative for the extraction of moderately polar compounds.

Experimental Protocols

The following protocols provide a standardized methodology for evaluating the extraction efficiency of the selected solvents.

Materials and Equipment:
  • 1-acetyl-1H-1,2,4-triazole-3,5-diamine (crude reaction mixture in water)

  • Ethyl Acetate (reagent grade)

  • Dichloromethane (reagent grade)

  • 2-Methyltetrahydrofuran (reagent grade)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

  • Separatory Funnel (250 mL)

  • Erlenmeyer Flasks

  • Rotary Evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Extraction Procedure:
  • Preparation: Start with 100 mL of the aqueous reaction mixture containing a known concentration of 1-acetyl-1H-1,2,4-triazole-3,5-diamine in a 250 mL separatory funnel.

  • Solvent Addition: Add 50 mL of the chosen extraction solvent (Ethyl Acetate, Dichloromethane, or 2-MeTHF) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The denser layer (Dichloromethane) will be at the bottom, while the less dense layers (Ethyl Acetate and 2-MeTHF) will be at the top.

  • Collection: Carefully drain the organic layer into a clean Erlenmeyer flask. For a more exhaustive extraction, this step can be repeated with a fresh portion of the organic solvent.

  • Washing: Wash the combined organic extracts with 25 mL of brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate for 15 minutes.

  • Solvent Removal: Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.

  • Quantification: Dissolve the resulting crude product in a suitable solvent and analyze its purity and yield using a validated HPLC method.[16][17][18][19][20][21]

Factors Influencing Solvent Selection

The optimal choice of solvent is a multifactorial decision. The following diagram illustrates the key considerations and their interdependencies.

Solvent_Selection_Factors cluster_Performance Performance cluster_Process Process & Safety cluster_Sustainability Sustainability & Cost A Extraction Efficiency B Purity of Extract A->B Impacts G Solvent Cost A->G C Boiling Point C->A Affects D Viscosity & Density D->A Affects E Safety (Toxicity, Flammability) F Environmental Impact E->F Related to F->G H Recyclability G->H Influences

Caption: Interconnected factors to consider when selecting an extraction solvent.

Conclusion and Recommendations

Based on a holistic evaluation, Ethyl Acetate often represents the most balanced choice for the extraction of 1-acetyl-1H-1,2,4-triazole-3,5-diamine in a research and development setting. It offers good extraction efficiency and purity, coupled with a favorable safety profile and low cost.

Dichloromethane may be considered when the highest possible recovery is critical, but its use should be minimized and handled with appropriate engineering controls and disposal procedures due to its associated health and environmental risks.[11]

For organizations committed to green chemistry principles, 2-Methyltetrahydrofuran presents a promising, albeit more expensive, alternative. As the demand for sustainable processes grows, the adoption of such green solvents is expected to become more widespread.[12][15]

Ultimately, the selection of an extraction solvent is a case-specific decision that requires a thorough risk-benefit analysis. This guide provides the foundational knowledge and a practical framework to assist researchers in making an optimal and responsible choice for their specific needs.

References

  • IJARST. (2014, January 15). A Study on Solvent Extraction in Pharmaceutical Applications: Examining the Evolution Towards Green Solvent Alternatives. [Link]

  • AST Environmental. Chlorinated Solvents. [Link]

  • eurl-pesticides.eu. Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. [Link]

  • Yaseen, G. (2020). Green solvents for qualitative pharmaceutical analysis. [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. [Link]

  • Scholars Middle East Publishers. (2025, March 12). Granted Patents Related to Green Solvents: A Review. [Link]

  • eurl-pesticides.eu. Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). [Link]

  • Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024, November 2). [Link]

  • ISSN: 2277–4998 ROLE OF GREEN SOLVENTS IN THE PHARMACEUTICAL FIELD. (2026, January 1). [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, September 16). green solvents. [Link]

  • The Dangers of Chlorinated Solvents in Cleaning Parts. (2025, April 6). [Link]

  • Ecolink, Inc. (2025, May 5). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

  • REWE Group. Chlorinated Solvents & Volatile Organic Compounds (VOCs). [Link]

  • Enhance Ethyl Acetate Efficiency in Organic Extractions. (2026, March 24). [Link]

  • SAFECHEM. SUSTAINABLE USE OF CHLORINATED SOLVENTS. [Link]

  • Googleapis.com. (2019, December 2).
  • Why is Ethyl Acetate a Good Solvent for Extraction?. (n.d.). [Link]

  • HELIX Chromatography. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • ResearchGate. (2023, November 1). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]

  • DergiPark. (2021, October 1). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]

  • 4-Acylamino-4H-1,2,4-triazoles and related structures. (n.d.). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • PMC. (n.d.). Screening for Chemical Characterization and Pharmacological Properties of Different Extracts from Nepeta italica. [Link]

  • Reddit. (2024, July 12). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. [Link]

  • GJ Chemical. (2025, January 15). Dichloromethane: A highly effective and versatile solvent. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). [Link]

  • PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Google Patents.
  • MDPI. (2010, September 28). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. [Link]

  • ACS Publications. (2002, February 7). Acetylation of 5-Amino-1H-[4][12][13]triazole Revisited. [Link]

  • PubMed. (2005, June 30). 1-Acyl-1H-[4][12][13]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetyl-1H-1,2,4-triazole-3,5-diamine

This guide provides a detailed protocol for the safe and compliant disposal of 1-acetyl-1H-1,2,4-triazole-3,5-diamine. As a niche derivative, specific safety and disposal data are not extensively published.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-acetyl-1H-1,2,4-triazole-3,5-diamine. As a niche derivative, specific safety and disposal data are not extensively published. Therefore, this procedure is critically grounded in the well-documented profile of its parent compound, 1H-1,2,4-triazole-3,5-diamine (Guanazole), and established best practices for nitrogen-containing heterocyclic compounds. The causality behind each step is explained to ensure a self-validating and safe workflow.

Foundational Principle: Hazard-Informed Waste Management

The cornerstone of any chemical disposal protocol is a thorough understanding of the substance's inherent risks. The disposal plan for 1-acetyl-1H-1,2,4-triazole-3,5-diamine is dictated by the significant hazards associated with its parent molecule, which must be assumed to be present in the acetylated form.

Core Hazard Profile

The primary hazards associated with the parent compound, 1H-1,2,4-triazole-3,5-diamine, necessitate a cautious and controlled approach to waste management. These hazards are summarized below.

Hazard ClassDescriptionPrimary Concern for DisposalAuthoritative Source
Human Health Hazard Suspected of damaging fertility or the unborn child (H361). May cause damage to organs through prolonged or repeated exposure (H373). Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye and skin irritation.[1][2]Minimizing personnel exposure during handling and disposal. Preventing release into the environment where it can enter human water or food sources.Sigma-Aldrich SDS
Environmental Hazard Toxic to aquatic life with long-lasting effects (H411). The parent compound is not readily biodegradable.Preventing any release into drains, soil, or waterways. Disposal methods must ensure complete destruction.Sigma-Aldrich SDS
Physical/Chemical Hazard Combustible. Dusts may form an explosive mixture with air.[3] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1]Handling procedures must avoid dust generation and ignition sources. The selected disposal method must manage hazardous combustion byproducts.Sigma-Aldrich SDS, Thermo Fisher SDS[1]

Pre-Disposal Operations: Ensuring Safety at the Point of Generation

Proper disposal begins long before the waste container is collected. It starts with meticulous handling and immediate containment of waste materials.

Mandatory Personal Protective Equipment (PPE)

To mitigate the health risks, the following PPE must be worn at all times when handling the compound or its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[4] A face shield may be required if there is a splash hazard.

  • Skin and Body Protection: A lab coat is mandatory.[4] For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved particulate respirator.[3]

Immediate Spill Containment Protocol

Accidents must be managed swiftly to prevent exposure and environmental release.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, gently dampen the material with water to prevent dusting before sweeping.[3] Do NOT use dry sweeping methods that create dust clouds.[3]

  • Collect: Carefully collect the material using non-sparking tools and place it into a designated, sealable waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials are to be disposed of as hazardous waste following the protocol in Section 3.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing 1-acetyl-1H-1,2,4-triazole-3,5-diamine are handled in a manner that is safe, compliant, and environmentally responsible. The guiding principle is that this chemical waste must be managed by a licensed and approved waste disposal facility.[1]

Workflow for Proper Disposal

start Waste Generation (e.g., residual solid, contaminated labware) segregate Step 1: Segregate Waste Isolate from incompatible materials (e.g., strong oxidizing agents). start->segregate Start Protocol container Step 2: Containerize Use a dedicated, sealable, and clearly marked hazardous waste container. segregate->container label Step 3: Label Accurately Attach a hazardous waste label with full chemical name and associated hazards. container->label storage Step 4: Store Securely Store in a designated, ventilated, and locked secondary containment area. label->storage end Step 5: Transfer to Licensed Facility Arrange for pickup by an approved chemical waste contractor for high-temperature incineration. storage->end Final Step

Sources

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